Protopanaxadiol
Description
Overview of Protopanaxadiol (B1677965) as a Dammarane-Type Triterpenoid (B12794562)
This compound (PPD) is a tetracyclic triterpenoid and a key sapogenin, which is the non-sugar part of a saponin (B1150181). wikipedia.orgwikipedia.org It belongs to the dammarane (B1241002) class of triterpenoids, characterized by a specific four-ring carbon skeleton. wikipedia.orgtaylorandfrancis.comresearchgate.net The foundational structure of dammarane-type ginsenosides (B1230088), including PPD, consists of a 17-carbon atom framework arranged in four rings. taylorandfrancis.com PPD is one of the primary aglycones, or non-sugar components, of ginsenosides, which are the main active compounds in ginseng (Panax species). wikipedia.orgresearchgate.net Specifically, PPD is the aglycone for this compound-type ginsenosides. frontiersin.org These are distinguished from protopanaxatriol-type ginsenosides by the absence of a hydroxyl group at the C-6 position of the dammarane skeleton. nih.govfrontiersin.org The chemical formula for this compound is C₃₀H₅₂O₃, and its molar mass is 460.743 g·mol⁻¹. wikipedia.org
Ginsenosides are classified into two main groups based on their aglycone structure: protopanaxadiols and protopanaxatriols. researchgate.netresearchgate.net PPD is the precursor for dammarane-type ginsenosides. biorxiv.org
Context within Ginsenoside Research and Natural Product Discovery
Ginsenosides, the primary active components of ginseng, are a diverse group of triterpenoid saponins (B1172615). nih.govebi.ac.uk Research into these compounds is a significant area of natural product discovery, with over 150 naturally occurring ginsenosides isolated from various parts of the Panax plant. ebi.ac.uk The identification of novel ginsenosides is an important avenue for discovering new lead compounds for drug development. acs.orgmdpi.com
Ginsenosides are categorized based on their aglycone structures, primarily this compound (PPD) and protopanaxatriol (B1242838) (PPT). taylorandfrancis.comresearchgate.net This classification is fundamental to understanding their chemical diversity and potential pharmacological activities. researchgate.nettaylorandfrancis.com The ongoing discovery of new ginsenosides, with at least 620 identified to date from various Panax plants, highlights the complexity and richness of this class of natural products. acs.org The study of ginsenosides and their metabolites is a key focus in understanding the therapeutic potential of ginseng. mdpi.comnih.gov
Significance of this compound as a Major Metabolite/Aglycone in Research
This compound holds significant importance in research as it is a primary metabolite of this compound-type ginsenosides. plos.orgresearchgate.net When ginsenosides like Rb1, Rb2, and Rc are ingested, they are metabolized by intestinal bacteria, which cleave off the sugar moieties. tandfonline.comnih.gov This process of deglycosylation results in the formation of aglycones, with PPD being a key product. tandfonline.comnih.govmdpi.com
Research has shown that PPD, as a metabolite, can exhibit more potent biological activities than its parent ginsenosides. frontiersin.orgnih.govoup.com This is partly attributed to its smaller molecular size and increased bioavailability compared to the larger glycosylated forms. plos.orgtandfonline.com For instance, the bioavailability of PPD has been reported to be higher than that of other ginsenosides like Rg3 and Rh2. tandfonline.com Consequently, PPD is considered a crucial active form of this compound-type ginsenosides in the body. mdpi.com The biotransformation of ginsenosides into PPD by the gut microbiota is a critical step for their absorption and subsequent physiological effects. researchgate.netmdpi.com
Historical Perspectives and Evolution of this compound Research
The history of this compound research is intrinsically linked to the chemical investigation of ginseng. Early studies in the 1960s were pivotal in identifying the true sapogenins of ginseng saponins. It was established that this compound is the genuine sapogenin of ginsenosides such as Rb1, Rb2, and Rc. jst.go.jp An earlier identified compound, panaxadiol, was found to be an artifact created during the acid hydrolysis process used in extraction. taylorandfrancis.comjst.go.jp
Initial research focused on the isolation and structural elucidation of ginsenosides and their corresponding sapogenins. nih.gov Over time, the focus of research has evolved significantly. While early work centered on the chemistry of these compounds, more recent research has delved into their pharmacological activities and mechanisms of action. nih.govoup.comnih.gov The understanding that PPD is a key metabolite with enhanced bioactivity compared to its parent ginsenosides has shifted research towards investigating the effects of PPD itself. frontiersin.orgtandfonline.comnih.gov This evolution reflects a broader trend in natural product research, moving from phytochemical characterization to detailed pharmacological and mechanistic studies.
Contemporary Research Trajectories and Academic Relevance
Current research on this compound is multifaceted and highly relevant in various scientific fields. A major area of investigation is its potential therapeutic applications. mdpi.comfrontiersin.orgrsc.org Studies are exploring its role in oncology, with research indicating its ability to inhibit the growth of various cancer cells. nih.govnih.govspandidos-publications.com
Another significant research trajectory is the investigation of PPD's neuroprotective effects. nih.govspandidos-publications.com Researchers are examining its potential to protect against neuronal damage and its role in the differentiation of neural stem cells. spandidos-publications.com Furthermore, the anti-inflammatory and immunomodulatory properties of PPD are being actively studied. mdpi.com
The production of PPD is also a key area of contemporary research. Due to its low concentration in plant material, alternative production methods are being explored. biorxiv.org Precision fermentation using recombinant yeast and the creation of transgenic rice that produces PPD are innovative approaches being developed to ensure a sustainable supply for research and potential therapeutic use. biorxiv.orgresearchgate.net These advancements highlight the continued academic and potential clinical importance of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C30H52O3 |
|---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22?,23+,24-,25-,27-,28+,29-,30+/m0/s1 |
InChI Key |
PYXFVCFISTUSOO-OIORDRSNSA-N |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C |
Pictograms |
Irritant |
Synonyms |
20(S)-protopanaxadiol dammar-24-ene-3beta, 6alpha, 12beta, 20-tetrol, (20s)- protopanaxadiol protopanaxadiol, (3beta,12beta)-isome |
Origin of Product |
United States |
Biosynthesis and Production Methodologies for Research Purposes
Natural Biosynthetic Pathways
The journey to Protopanaxadiol (B1677965) in nature is a multi-step process involving enzymatic conversions and microbial actions.
Enzymatic Conversion from Precursor Ginsenosides (B1230088)
Within the Panax ginseng plant, this compound is synthesized from dammarenediol-II. oup.comoup.com This conversion is catalyzed by a specific cytochrome P450 enzyme, dammarenediol 12-hydroxylase (CYP716A47), which hydroxylates dammarenediol-II at the C-12 position. oup.comoup.com Subsequently, another cytochrome P450 enzyme, protopanaxatriol (B1242838) synthase (CYP716A53v2), can further hydroxylate this compound at the C-6 position to produce protopanaxatriol. oup.comoup.com The resulting this compound then undergoes glycosylation by various UDP-glucosyltransferases, leading to the formation of a diverse array of this compound-type ginsenosides. mdpi.comresearchgate.net
The biosynthesis of these ginsenosides can also be achieved in metabolically engineered microorganisms like Saccharomyces cerevisiae. mdpi.comscispace.com By introducing genes from P. ginseng that encode for key enzymes such as dammarenediol-II synthase, this compound synthase, and cytochrome P450 reductase, researchers can create a de novo biosynthetic pathway for PPD production. mdpi.com
Role of Enteric Microbiota in Biotransformation of Ginsenosides to this compound
When ginsenosides are consumed orally, they undergo significant biotransformation by the gut microbiota. frontiersin.orgnih.gov The large, hydrophilic ginsenosides are poorly absorbed in the upper gastrointestinal tract. frontiersin.org Intestinal bacteria, including species from Bacteroides, Eubacterium, and Bifidobacterium, produce various glycosidases that sequentially cleave the sugar moieties from the ginsenoside backbone. nih.govjst.go.jp This deglycosylation process is crucial for converting this compound-type ginsenosides like Rb1, Rb2, and Rc into more readily absorbable metabolites, including Compound K, and ultimately to the aglycone this compound. frontiersin.orgjst.go.jpbvsalud.org
The metabolic pathways can be complex. For instance, ginsenoside Rb1 is typically metabolized to ginsenoside Rd, then to ginsenoside F2, and finally to Compound K. nih.govjmb.or.kr Similarly, ginsenoside Rc can be transformed into Compound K and this compound. jst.go.jp The specific bacterial strains present in an individual's gut can influence the rate and extent of this biotransformation. jst.go.jpbvsalud.org
Table 1: Microbial Biotransformation of this compound-Type Ginsenosides
| Precursor Ginsenoside | Key Intermediate Metabolites | Final Aglycone | Key Microbial Genera |
|---|---|---|---|
| Ginsenoside Rb1 | Ginsenoside Rd, Ginsenoside F2, Compound K | This compound | Bacteroides, Eubacterium, Bifidobacterium |
| Ginsenoside Rb2 | Ginsenoside Rd, Compound O, Compound Y | This compound | Bacteroides, Eubacterium, Bifidobacterium |
| Ginsenoside Rc | Ginsenoside Rd, Compound Mb, Compound Mc | This compound | Bacteroides, Eubacterium, Bifidobacterium |
Comparison of Natural versus Biotransformed this compound
This compound found naturally within the ginseng plant is typically in a glycosylated form as various ginsenosides. The free aglycone, PPD, is present in very low amounts. In contrast, biotransformed this compound is the result of the deglycosylation of these precursor ginsenosides by gut bacteria or through enzymatic processes in fermented products.
The primary difference lies in their bioavailability. The deglycosylated metabolites, including Compound K and this compound, are less polar and more easily absorbed across the intestinal barrier compared to their larger, glycosylated parent compounds. frontiersin.orgnih.gov This enhanced absorption is a key factor in the observed pharmacological activities of orally consumed ginseng products. The composition of an individual's gut microbiota can significantly impact the metabolic profile of ginsenosides and, consequently, the amount of bioavailable this compound. nih.gov
Chemical and Semi-Synthetic Approaches for Research Supply
To obtain sufficient quantities of this compound for research, various chemical and semi-synthetic methods have been developed.
Alkaline Hydrolysis of Total Ginsenosides
A common method for preparing this compound is through the alkaline hydrolysis of a mixture of total ginsenosides extracted from Panax species. nih.govbohrium.com This process involves heating the total ginsenosides with a strong base, such as sodium hydroxide, in a suitable solvent like n-butanol or pyridine. nih.govdbpia.co.krepa.gov The alkaline conditions cleave the glycosidic bonds, releasing the sugar molecules and yielding the aglycones, including this compound and protopanaxatriol. nih.govresearchgate.net
This method is advantageous as it can produce genuine aglycones without the epimerization at the C-20 position that can occur under acidic hydrolysis conditions. bohrium.comresearchgate.net However, the reaction conditions, such as temperature and the choice of solvent, must be carefully controlled to optimize the yield of this compound and minimize the formation of by-products. bohrium.comdbpia.co.krresearchgate.net Purification of the resulting mixture is typically achieved through silica (B1680970) gel column chromatography. nih.gov
Semi-synthesis Methodologies for this compound and its Derivatives
Semi-synthetic approaches utilize this compound as a starting material to create a variety of derivatives for structure-activity relationship studies. nih.govmdpi.comresearchgate.net These modifications often target the reactive hydroxyl groups on the PPD scaffold. nih.gov For example, acetylation of this compound can yield various acetylated derivatives. nih.gov
Furthermore, this compound can be used as a precursor for the semi-synthesis of other related compounds, such as ocotillol-type derivatives. mdpi.comresearchgate.net This involves an oxidation reaction, often using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), to form an epoxide, which then undergoes cyclization. mdpi.comresearchgate.net These semi-synthetic strategies allow researchers to generate novel compounds with potentially enhanced or modified biological activities, providing valuable tools for pharmacological research. nih.govresearchgate.net
Total Synthesis Strategies for this compound Skeleton Construction
The complete chemical synthesis of the complex tetracyclic dammarane (B1241002) skeleton of this compound presents significant challenges, prompting the exploration of various strategic approaches. Research has focused on constructing the core ring system, which is the foundational step before introducing specific functional groups. Two notable strategies have been investigated for this purpose. researchgate.netresearchgate.net
One approach begins with an optically active trienic epoxide derived from readily available chiral precursors like (S)‐epoxy‐limonene and (S)‐epoxyfarnesol. researchgate.netresearchgate.net This strategy employs a Titanium(III)-mediated radical cascade cyclization. The reaction proceeds through a 6-endo-trig, 6-endo-trig, 8-endo-trig process to form a novel tetracyclic structure, establishing the core framework of the this compound skeleton. researchgate.net
A second, more classical strategy involves a "ring-by-ring" construction. This method starts from a Wieland-Miescher-type ketone, a well-known starting material in steroid synthesis. Through a sequence of reactions, the rings of the dammarane skeleton are built sequentially. This particular pathway has been successfully utilized to achieve the synthesis of 12-epi-protopanaxadiol, an isomer of the natural product. researchgate.net These methods highlight the diverse tactics organic chemists employ, from radical cascades to sequential annulations, to assemble complex natural product skeletons. scripps.edu
Table 1: Total Synthesis Strategies for this compound Skeleton
| Strategy | Starting Material(s) | Key Reactions/Concepts | Outcome | Reference(s) |
|---|---|---|---|---|
| Radical Cascade Cyclization | (S)‐epoxy‐limonene and (S)‐epoxyfarnesol | Ti(III)-mediated radical cascade; 6‐endo‐trig, 6‐endo‐trig, 8‐endo‐trig process | An original tetracyclic dammarane structure | researchgate.net, researchgate.net |
Synthesis of Radiolabeled this compound for Research Tracing
To study the pharmacokinetics, distribution, metabolism, and excretion (ADME) of this compound, researchers require radiolabeled versions of the compound. researchgate.netnih.gov These tracers allow for sensitive detection in biological samples. A method for preparing tritium-labeled 20(S)-protopanaxadiol, specifically [3-³H]20(S)-protopanaxadiol, has been developed. researchgate.net
The synthesis involves the selective reduction of a this compound dioxide precursor using sodium borotritide (NaB³H₄) as the tritium (B154650) source. This reaction is carried out in N,N-dimethyl acetamide. The process yields the desired [3-³H]20(S)-protopanaxadiol with a radiochemical yield of 22% and a high radiochemical purity of 99%. Analysis of the final product revealed that the tritium label was predominantly incorporated at the C-3 position, with the ratio of C-3 to C-12 tritium labeling being 97:3. researchgate.net The resulting radiolabeled compound is crucial for quantitative tracer studies in preclinical drug development. researchgate.netnih.gov
Biotechnological Production and Metabolic Engineering
The low abundance of this compound in Panax species and the complexity of chemical synthesis have driven the development of biotechnological production methods. colab.wstandfonline.com Metabolic engineering of microbial hosts, particularly yeast, has emerged as a sustainable and promising alternative for producing this compound and other triterpenoids. colab.wsnih.gov
Recombinant Biosynthesis in Microbial Hosts (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica)
Saccharomyces cerevisiae has been extensively engineered for this compound production due to its well-understood genetics and its native mevalonate (B85504) (MVA) pathway, which produces the necessary precursors. nih.gov The core strategy involves introducing heterologous genes from Panax ginseng to divert the metabolic flux from the yeast's native ergosterol (B1671047) pathway towards this compound. mdpi.com Key enzymes introduced include dammarenediol-II synthase (DS), which converts 2,3-oxidosqualene (B107256) to dammarenediol-II, and a cytochrome P450 enzyme, this compound synthase (PPDS), which hydroxylates dammarenediol-II to form this compound. nih.govoup.com A NADPH-cytochrome P450 reductase (CPR), often from Arabidopsis thaliana, is also co-expressed to provide the necessary electrons for the P450-catalyzed reaction. nih.govcapes.gov.br
The oleaginous yeast Yarrowia lipolytica is another attractive host due to its high flux towards acetyl-CoA, a key precursor for the MVA pathway. researchgate.net It has been successfully engineered for the synthesis of various triterpenoids, including this compound. nih.govresearchgate.net Initial engineering efforts in S. cerevisiae resulted in low titers, such as 0.05 mg/g dry cell weight (DCW). nih.govcapes.gov.br However, subsequent strategies involving the overexpression of MVA pathway genes and optimization have led to significant increases in production. nih.gov
Table 2: Recombinant Biosynthesis of this compound in Microbial Hosts
| Host Organism | Key Genes Introduced/Engineered | Reported Titer | Reference(s) |
|---|---|---|---|
| Saccharomyces cerevisiae | P. ginseng dammarenediol-II synthase (DS), P. ginseng this compound synthase (PPDS), A. thaliana CPR | 0.05 mg/g DCW (initial) | nih.gov, capes.gov.br |
| Saccharomyces cerevisiae | Overexpression of truncated HMG-CoA reductase, FPP synthase, squalene (B77637) synthase, and oxidosqualene synthase; codon-optimized PPDS | 1189 mg/L (8.40 mg/g DCW) | nih.gov, capes.gov.br |
| Saccharomyces cerevisiae | Modular engineering of MVA and acetyl-CoA pathways; down-regulation of sterol pathway | 66.55 mg/g/OD₆₀₀ | nih.gov |
| Saccharomyces cerevisiae | Overexpression of INO2, dynamic control of sterol pathway, introduction of UPC2-1 | 563.60 mg/L (78.13 mg/g DCW) | nih.gov |
| Saccharomyces cerevisiae | Peroxisome engineering (overexpression of Pex11p, Pex34p, Atg36p) | 4.1 mg/L (78% increase over parent strain) | mdpi.com, nih.gov |
| Saccharomyces cerevisiae | Co-fermentation of glucose and xylose; overexpression of POS5 | 152.37 mg/L | acs.org |
Enzyme Engineering for Enhanced this compound Production
A primary bottleneck in the microbial production of this compound is the low catalytic efficiency of the plant-derived cytochrome P450 enzyme, this compound synthase (PPDS), and its poor coupling with the co-expressed reductase (CPR). nih.govnih.gov To address this, several enzyme engineering strategies have been employed.
One successful approach involves creating a self-sufficient fusion protein by linking the PPDS enzyme directly to its reductase partner, such as ATR1 from A. thaliana. nih.govnih.gov This fusion enzyme strategy has been shown to increase catalytic activity by approximately 4.5-fold and boost this compound production by over 70% compared to simple co-expression of the two separate enzymes. nih.govresearchgate.net Modifying the P450 enzyme itself, for instance by truncating its N-terminal transmembrane domain, has also been shown to improve its performance in the yeast cytosol. nih.govresearchgate.net
Furthermore, engineering the metabolic network to increase the availability of cofactors, particularly NADPH, is critical for P450 function. This has been achieved by rerouting redox metabolism, for example, by replacing NADH-generating enzymes with NADPH-generating ones, which significantly increases the NADPH/NADP+ ratio and can lead to an over 11-fold increase in PPD titer. scispace.com
Table 3: Enzyme Engineering Strategies for Enhanced this compound Production
| Target Enzyme/Process | Engineering Strategy | Resulting Improvement | Reference(s) |
|---|---|---|---|
| This compound Synthase (PPDS) / CPR | Construction of a PPDS-ATR1 fusion protein | ~4.5-fold increase in catalytic activity; 71.1% increase in PPD production | nih.gov, nih.gov, researchgate.net |
| This compound Synthase (PPDS) | Truncation of N-terminal transmembrane domain | Enhanced performance and solubility | nih.gov, researchgate.net |
| MVA Pathway Enzymes | Overexpression of truncated HMG-CoA reductase (tHMGR) | 262-fold increase in PPD production (in combination with other strategies) | nih.gov |
| NADPH Cofactor Supply | Rerouting redox metabolism (e.g., replacing ALD2 with ALD6) | >11-fold increase in PPD titer | scispace.com |
Bioprocess Optimization for Research-Scale Production
Optimizing the fermentation process is a critical step to maximize the yield of this compound from engineered microbial strains. biorxiv.org Research has shown that cultivation conditions such as media composition, carbon source, pH, temperature, and oxygen levels significantly impact cell growth and product formation. biorxiv.orgbiorxiv.org
Design of Experiments (DoE) approaches have been used to systematically optimize these parameters, leading to substantial improvements in PPD titers. biorxiv.orgbiorxiv.org For instance, optimizing factors like glucose, yeast extract, and peptone concentrations has resulted in a 7.5-fold increase in PPD production in shake flasks, achieving titers as high as 1.2 g/L. biorxiv.orgbiorxiv.org
Table 4: Bioprocess Optimization for this compound Production
| Parameter/Strategy | Optimization Detail | Host Strain/System | Resulting Titer/Improvement | Reference(s) |
|---|---|---|---|---|
| Media Composition & Cultivation Conditions | Design of Experiments (DoE) optimization of 7 factors | S. cerevisiae | 1.2 g/L in shake flasks (7.5-fold increase) | biorxiv.org, biorxiv.org |
| Carbon Source | Co-fermentation of glucose and xylose | S. cerevisiae | 152.37 mg/L in 5-L fermenter | acs.org |
| Carbon Source & Feeding Strategy | Fed-batch fermentation with sugarcane molasses | S. cerevisiae BY-V | 15.88 g/L in 5-L bioreactor | nih.gov |
| Carbon Source & Feeding Strategy | Fed-batch fermentation with glucose | S. cerevisiae | 11 g/L in 10-L bioreactor | biorxiv.org, biorxiv.org |
| Process Integration | Recycling of ethanol (B145695) from downstream processing as carbon source | S. cerevisiae | Compensated for 81.3% of ethanol used in fermentation | e-tarjome.com |
Table 5: Compound Names Mentioned in Article
| Compound Name |
|---|
| 12-epi-protopanaxadiol |
| 2,3-oxidosqualene |
| Acetyl-CoA |
| Dammarenediol-II |
| Ergosterol |
| N,N-dimethyl acetamide |
| NADPH |
| This compound |
| Sodium borotritide |
Chemical Modification and Structure Activity Relationships Sar
Design and Synthesis of Protopanaxadiol (B1677965) Derivatives
The strategic modification of the PPD scaffold is a primary focus in medicinal chemistry to enhance its therapeutic potential.
Strategic Modification at Specific Positions (e.g., C-3, C-12, C-20, C-24, C-25, C-28)
Researchers have explored modifications at several key positions on the PPD molecule to create derivatives with altered properties. nih.govresearchgate.net The hydroxyl groups at C-3 and C-12, the chiral center at C-20, and the side chain at C-24 and C-25 are common targets for chemical alteration. For instance, pyxinol, a metabolite of 20S-protopanaxadiol, has been used as a template for creating derivatives with modifications at the C-3, C-12, or C-25 positions to explore their anti-inflammatory potential. researchgate.netnih.gov Studies have shown that the hydroxyl groups at C-12 and C-25 are important for certain biological activities. nih.gov Additionally, the C-28 position has been identified as a suitable site for derivatization to create molecular probe templates without altering the pharmacologically active 3-hydroxyl group. magtech.com.cnnih.gov
Introduction of Various Substituents (e.g., Acetyl, Amine)
The introduction of different functional groups, such as acetyl and amine moieties, has been a successful strategy to modulate the bioactivity of PPD.
Acetyl Groups: The semi-synthesis of PPD derivatives with acetyl substitutions has been reported. nih.gov For example, 3-acetyl PPD and 3,12-diacetyl PPD derivatives have been synthesized and evaluated for their antiproliferative effects on cancer cells. nih.gov
Amine Groups: The introduction of amino groups at the C-3 position of ocotillol-type derivatives, which are structurally related to PPD, has been shown to result in excellent antibacterial activities. encyclopedia.pub Both aliphatic and aromatic amino acid esters of 20(S)-protopanaxadiol have been synthesized and investigated as potential novel anticancer agents. researchgate.net
Table 1: Examples of this compound Derivatives and Their Modifications
| Compound/Derivative | Modification Position(s) | Introduced Substituent(s) | Investigated Activity |
|---|---|---|---|
| 3-acetyl PPD | C-3 | Acetyl | Anticancer nih.gov |
| 3,12-diacetyl PPD | C-3, C-12 | Acetyl | Anticancer nih.gov |
| Pyxinol derivatives | C-3, C-12, C-25 | Various | Anti-inflammatory researchgate.netnih.gov |
| Ocotillol-type derivatives | C-3 | Amine, Carboxylic acid | Antibacterial encyclopedia.pub |
| 28-hydroxy PPD | C-28 | Hydroxyl | Molecular probe template magtech.com.cnnih.gov |
Development of this compound-Based Probe Templates
To investigate the mechanisms of action of PPD, researchers have designed and synthesized PPD-based molecular probe templates. A notable example is the synthesis of 28-hydroxy this compound. magtech.com.cnnih.gov This compound was specifically designed to maintain the pharmacologically important 3-hydroxyl group while introducing a derivatizable site at the C-28 position for the attachment of functional and reporter groups. magtech.com.cn The development of such probes is crucial for identifying the cellular targets of PPD and its derivatives. nih.gov
Structural Determinants of Biological Activity
The biological activity of PPD and its glycosides (ginsenosides) is significantly influenced by their structural features, particularly the nature and attachment of sugar moieties.
Influence of Sugar Moieties and Deglycosylation State on Activity
The presence, number, and position of sugar moieties attached to the PPD core are critical determinants of its pharmacological effects.
Deglycosylation and Activity: Generally, the cytotoxic and hypolipidemic activities of this compound-type ginsenosides (B1230088) are inversely related to the number of sugar moieties. researchgate.netnih.gov Deglycosylated ginsenosides, often produced by the metabolism of major ginsenosides by intestinal bacteria, tend to be more pharmacologically active. researchgate.nettechscience.com For example, the antiproliferative effects of PPD, the aglycone, are often greater than those of its glycosylated forms (ginsenosides). nih.gov However, in some cases, the complete removal of sugar moieties to yield the aglycone can lead to negligible activity, suggesting that at least one sugar unit can be crucial for certain biological functions. nih.gov
Bioavailability: Major ginsenosides with multiple sugar residues often act as prodrugs that are converted into more active, less polar minor ginsenosides through deglycosylation in the gut, which improves their bioavailability. techscience.comnih.gov
Impact of Length and Linkage of Sugar Side Chains (e.g., at C-20, C-3)
The length and the specific carbon atom to which the sugar side chains are attached on the PPD skeleton significantly impact the resulting biological activity.
Linkage Position: The position of the sugar linkage is a key factor. For instance, in terms of cytotoxic effects, the order of importance for sugar linkages has been suggested as C-3 > C-6 > C-20. researchgate.net In studies on adjuvant activity, the length of the sugar side chains at position C-20 and the linkage of the glucose moiety at position C-3 of this compound were found to affect the biological activities of this compound-type saponins (B1172615). nih.gov For ACE inhibition, a glucose linkage at the C-3 position was found to be more critical than at the C-20 position. sci-hub.se
Chain Length: The length of the sugar side chain also plays a role. A reduction in the number of sugar molecules has been shown to strengthen the binding affinity of ginsenosides to the glucocorticoid receptor. nih.gov The processing of ginseng at high temperatures can reduce the length of the sugar moiety in ginsenosides, leading to the formation of rare ginsenosides with potentially greater pharmacological activities. mdpi.com
Table 2: Structure-Activity Relationship of this compound Glycosides
| Structural Feature | Influence on Biological Activity | Example |
|---|---|---|
| Number of Sugars | Generally, fewer sugars lead to higher cytotoxic and hypolipidemic activity. researchgate.netnih.gov | Compound K (one sugar at C-20) shows higher activity than ginsenosides with more sugars. nih.gov |
| Deglycosylation | Often increases pharmacological activity and bioavailability. researchgate.nettechscience.com | PPD (aglycone) can have stronger anticancer effects than its glycosides. nih.gov |
| Sugar Linkage Position | Affects various activities like cytotoxicity and adjuvant potential. researchgate.netnih.gov | Linkage at C-3 is often more impactful for cytotoxicity than at C-20. researchgate.net |
| Sugar Chain Length | Shorter chains can enhance binding to certain receptors. nih.gov | Reduced sugar chain length increases binding to the glucocorticoid receptor. nih.gov |
| Stereochemistry at C-20 | The 20(S)-epimers often show stronger activity than the 20(R)-epimers. researchgate.netsci-hub.se | 20(S)-ginsenoside Rg3 is more active than 20(R)-Rg3 in some assays. researchgate.net |
Role of Hydroxyl Group Number and Position
The number and location of hydroxyl (–OH) groups on the this compound structure are critical determinants of its biological activity.
C-3 and C-12 Positions: The hydroxyl groups at the C-3 and C-12 positions are fundamental to the PPD structure. The C-3 hydroxyl group, in particular, is an active site suitable for structural modifications. x-mol.netresearchgate.net Studies have shown that modifications at the C-3 position should be a focus for future work to enhance bioactivity, while keeping the C-12 hydroxyl group intact. nih.gov
C-6 Position: The presence of a hydroxyl group at the C-6 position, which distinguishes protopanaxatriol (B1242838) (PPT) from PPD, generally leads to a decrease in biological potency. nih.gov For instance, PPD has demonstrated stronger antiproliferative activity compared to PPT, suggesting that hydroxylation at the C-6 position has a negative impact on this potential. nih.gov This is further supported by observations that PPD-type ginsenosides often exhibit more potent biological effects than PPT-type ginsenosides. nih.govscienceopen.com
C-20 Position: The hydroxyl group at the C-20 position is also a key site for activity and modification. Its stereochemistry significantly influences interactions with biological targets. nih.gov Dehydration of this hydroxyl group is a common transformation. researchgate.netmiloa.eu
C-25 Position: The addition of a hydroxyl or methoxyl group at the C-25 position, coupled with the elimination of the C-24/25 double bond, has been shown to increase the anticancer potential of PPD derivatives. miloa.eu
Significance of Stereochemistry (e.g., S/R epimers, C-20 stereoisomers)
Stereochemistry, particularly at the C-20 position, plays a crucial role in the biological activity of this compound and its derivatives. The orientation of the hydroxyl group at this chiral center gives rise to 20(S) and 20(R) epimers, which often exhibit different pharmacological effects. frontiersin.org
Anticancer Activity: In terms of anticancer effects, 20(S)-ginsenosides have been found to be more potent than their 20(R)-stereoisomers. researchgate.net For example, 20(S)-PPD shows better anti-proliferative activity than 20(R)-PPD. frontiersin.org Similarly, 20(S)-Rh2 inhibited the proliferation of prostate cancer cells, while the 20(R) epimer did not. nih.gov
Receptor Binding and Interaction: The stereostructure of the C-20 hydroxyl group significantly affects hydrogen bonding and hydrophobic interactions with biological targets. nih.gov Molecular docking studies have shown that 20(R)-ginsenosides can form a hydrogen bond with the amino acid His524 in the estrogen receptor α, an interaction not observed with 20(S)-ginsenosides. nih.gov Conversely, in studies with the glucocorticoid receptor, 20(R)-PPD was found to form more hydrogen bonds and have a lower binding energy than its counterparts, leading to a tighter binding. nih.gov
Pharmacokinetics: The stereochemistry at C-20 also influences the metabolic fate and pharmacokinetic properties of these compounds. frontiersin.orgnih.gov For instance, the conversion of 20(S)-Rg3 to its metabolites in human fecal microflora was significantly higher than that of 20(R)-Rg3. nih.gov
The stereochemical configuration at other positions, such as the C-24 epimers of ocotillol-type derivatives, also leads to stereoselective absorption and pharmacological activity. nih.govnih.gov
Effects of Dehydration and Double Bonds (e.g., C-20/21, C-20/22, C-24/25)
Dehydration of the this compound structure and the formation of double bonds are common transformations that significantly impact bioactivity. These modifications often occur at the C-20 position and in the side chain.
Formation of Double Bonds at C-20: Dehydration of the hydroxyl group at the C-20 position leads to the formation of double bonds at either the C-20(21) or C-20(22) position, creating isomers like Rg5 and Rk1. miloa.eunih.gov The position of this double bond is critical for activity. Research indicates that ginsenosides with a double bond at C-20(21) exhibit more potent anticancer activities than those with a double bond at C-20(22). researchgate.net
Double Bond at C-24/25: The double bond at C-24(25) in the side chain is also a site for modification. Elimination of this double bond and subsequent addition of a hydroxyl or methoxyl group at C-25 has been shown to enhance anticancer potential. miloa.eu This position is susceptible to electrophilic addition reactions in acidic conditions. rsc.org
Subsequent Reactions: The newly formed double bonds, particularly at C-20(21) and C-20(22), can undergo further addition reactions with molecules like water or methanol, leading to a greater diversity of rare ginsenosides. nih.govrsc.org
These structural changes highlight the instability of the PPD structure, particularly the C-20 hydroxyl group, which can easily undergo dehydration and other transformations. researchgate.net
Computational Chemistry and Molecular Modeling in SAR Studies
Computational chemistry and molecular modeling have become indispensable tools for elucidating the structure-activity relationships of this compound and its derivatives. These methods provide insights into molecular interactions that are difficult to observe experimentally.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand the interaction between PPD derivatives and their biological targets.
Binding Affinity and Conformation: Docking studies have been used to predict the binding affinities and conformations of PPD epimers with various receptors, such as the estrogen receptor α and the glucocorticoid receptor. nih.govnih.gov For example, simulations have shown that PPD and its analogs can fit into the ligand-binding pocket of the estrogen receptor α, adopting an agonist conformation. nih.govscienceopen.com
Identifying Key Interactions: These simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com For instance, docking revealed that a hydrogen bond forms between the hydroxyl group of PPD and the phosphate (B84403) group of a phospholipid in a complex. brieflands.commdpi.comnih.gov
Stereoselectivity: Molecular docking has been instrumental in explaining the stereoselective interactions of PPD epimers. mdpi.com Differences in docking scores and binding free energies between S and R epimers can suggest a more stable interaction for one over the other. mdpi.com For example, docking analysis of 20(R)-PPD with the glucocorticoid receptor showed it formed more hydrogen bonds and had a lower binding energy than other ginsenosides, indicating tighter binding. nih.gov
| Compound/Epimer | Target Protein | Docking Score (kcal/mol) | Binding Free Energy (ΔGbind, kcal/mol) | Key Findings |
| 24S-PDQ | UGT1A8 | -4.268 ± 0.174 | -49.89 ± 2.06 | Suggests more stable interaction than 24R-epimer. mdpi.com |
| 24R-PDQ | UGT1A8 | -3.794 ± 0.208 | -45.11 ± 1.58 | |
| 24S-PDQ | P-glycoprotein | -5.636 ± 0.033 | -42.73 ± 0.58 | Similar strong interaction for both epimers. mdpi.com |
| 24R-PDQ | P-glycoprotein | -5.879 ± 0.380 | -40.73 ± 0.77 | |
| PPD-Phospholipid | - | -3.3 | - | Formation of a hydrogen bond between PPD's -OH and phospholipid's -P=O. mdpi.comnih.gov |
Molecular Dynamics Studies
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into the stability and conformational changes of PPD-receptor complexes.
Complex Stability: MD simulations have been used to assess the stability of PPD derivatives within the binding pocket of a receptor. nih.gov For instance, simulations showed that 20(R)-PPD achieves stability in the glucocorticoid receptor pocket after 2 nanoseconds, while other ginsenosides fluctuate more. nih.gov
Conformational Changes: These studies can reveal how the binding of a ligand like PPD can induce conformational changes in the receptor. scienceopen.com For example, MD simulations were employed to understand the formation of a PPD-phospholipid complex and to find the optimal molar ratio for its preparation. brieflands.com
Investigating Solvation and Dispersion: MD has been used to study the behavior of PPD in different environments, such as in solid dispersions with polymers, to understand how these formulations enhance solubility. mdpi.comnih.gov The results indicated that the PPD molecule tends to localize on the charged surface of the polymer rather than within the polymer chain network. mdpi.comnih.gov
Quantum Chemical Calculations (e.g., DFT for NMR spectra)
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a high level of accuracy for predicting molecular properties, including those relevant to Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com
NMR Chemical Shift Prediction: DFT-based calculations are a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts of complex natural products like PPD. nih.gov This aids in the correct assignment of NMR signals, which can be challenging for large molecules with complicated stereochemistry. mdpi.com
Structural Elucidation: By comparing calculated NMR spectra with experimental data, researchers can confirm the structure and stereochemistry of PPD derivatives. dntb.gov.uaresearchgate.net The accuracy of these calculations is crucial and depends on factors like the choice of basis sets. nih.govmdpi.com
Understanding Electronic Structure: Quantum chemical calculations provide fundamental insights into the electronic structure of PPD, which underlies its reactivity and interactions. mdpi.com These methods can account for relativistic effects, which can be important for accurately predicting NMR parameters in certain systems. mdpi.com
Preclinical Pharmacology and Biological Activities: Mechanistic Insights
Mechanisms of Cellular and Molecular Action
Modulation of Protein Kinase Activity
Protopanaxadiol (B1677965) has been shown to exert significant influence over several protein kinase cascades, which are crucial for signal transduction and cellular regulation.
A key mechanism of PPD's action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. cas.cnnih.gov PPD has been identified as a small molecule activator of the AMPKα2β1γ1 subtype. cas.cnnih.gov This activation is achieved through allosteric means. cas.cn The activation of AMPK by PPD is not a result of indirect effects on mitochondrial respiration. cas.cn Research indicates that PPD's ability to activate AMPK is linked to the phosphorylation of liver kinase B1 (LKB1), an upstream kinase of AMPK. nih.gov Studies have also shown that PPD induces the expression of Sestrin2 (Sesn2), which is necessary for PPD-induced AMPK activation. nih.gov This induction of Sesn2 is mediated by the GCN2/ATF4 amino acid-sensing pathway and the PERK/ATF4 endoplasmic reticulum (ER) stress pathway. nih.gov
This compound also modulates the activity of mitogen-activated protein kinase (MAPK) pathways, including the p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways. These pathways are involved in cellular responses to a variety of stimuli, including stress and inflammation. thermofisher.com
In various cell types, PPD has been observed to suppress the phosphorylation of p38 and JNK. nih.gov Specifically, in an inflammatory context, PPD treatment can decrease the levels of phosphorylated p38 and JNK. researchgate.net For instance, a this compound saponin (B1150181) fraction was found to block p38 and JNK activation. nih.gov In human glioblastoma cells, PPD treatment induced sustained phosphorylation of JNK over 24 hours, while the phosphorylation of ERK was transient. iiarjournals.org The regulation of these pathways contributes to PPD's anti-inflammatory and other biological effects. nih.govnih.gov
The protein kinase B (PKB), also known as Akt, signaling pathway is another target of PPD. In human glioblastoma cells, PPD treatment led to a transient phosphorylation of PKB within 15 minutes of stimulation. iiarjournals.org This modulation of PKB/Akt signaling is implicated in the various physiological effects of PPD. iiarjournals.orgnih.gov
Regulation of MAP Kinase Pathways (e.g., p38, JNK, ERK)
Regulation of Gene Expression and Transcription Factors
This compound's biological activities are also mediated through its ability to regulate the expression of specific genes and the activity of transcription factors involved in inflammatory processes.
A significant aspect of PPD's preclinical pharmacology is its capacity to downregulate the expression of key inflammatory genes. PPD and its related ginsenosides (B1230088) have been shown to suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.commdpi.comnih.gov This downregulation has been observed in various cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. mdpi.commdpi.com For example, PPD-enriched rice extract significantly suppressed the mRNA expression of these pro-inflammatory genes. mdpi.com This anti-inflammatory effect is linked to the inhibition of upstream signaling pathways, including MAPK and NF-κB. researchgate.netnih.gov The suppression of these inflammatory mediators is a key mechanism behind the anti-inflammatory properties attributed to PPD. mdpi.comresearchgate.net
| Target | Effect of this compound | Associated Pathway/Mechanism | References |
| AMPK | Activation (specifically AMPKα2β1γ1 subtype) | Allosteric activation, LKB1 phosphorylation, Sestrin2 induction (via GCN2/PERK) | cas.cnnih.govnih.govnih.gov |
| p38 MAPK | Decreased phosphorylation | Inhibition of upstream kinases | nih.govresearchgate.net |
| JNK | Modulated phosphorylation (sustained or decreased depending on context) | Inhibition of upstream kinases | nih.govresearchgate.netiiarjournals.org |
| ERK | Transient phosphorylation | - | iiarjournals.org |
| PKB (Akt) | Transient phosphorylation | - | iiarjournals.org |
| iNOS | Downregulation of mRNA expression | Inhibition of MAPK and NF-κB pathways | mdpi.commdpi.comnih.gov |
| COX-2 | Downregulation of mRNA expression | Inhibition of MAPK and NF-κB pathways | mdpi.commdpi.comnih.gov |
| TNF-α | Downregulation of mRNA expression | Inhibition of MAPK and NF-κB pathways | mdpi.commdpi.comnih.gov |
| IL-6 | Downregulation of mRNA expression | Inhibition of MAPK and NF-κB pathways | mdpi.commdpi.comnih.gov |
NF-κB Pathway Modulation
Effects on Cellular Processes
This compound (PPD) has been consistently shown to induce cell cycle arrest, primarily at the G1 or G0/G1 phase, in various cancer cell lines. spandidos-publications.comnih.goviiarjournals.orgmdpi.com This arrest of cell cycle progression is a key mechanism contributing to its antiproliferative effects.
In human glioblastoma cells, PPD treatment led to an increase in the cell population in the G1 phase. iiarjournals.org This was accompanied by a reduction in the protein level of cyclin D1, a crucial regulator of G1 phase progression. iiarjournals.org Similarly, in HCT116 human cancer cells, PPD caused a dose-dependent accumulation of cells in the G1/S phase, effectively blocking their progression to the G2 phase. spandidos-publications.com
Studies on human lung adenocarcinoma A549 cells also revealed that 20(S)-PPD treatment increased the proportion of cells in the G0/G1 phase while decreasing the number of cells in the S and G2/M phases. worldscientific.com In human endometrial cancer cells, 20(S)-PPD induced a sub-G1 arrest in a concentration-dependent manner. nih.gov Furthermore, in human breast cancer MCF-7 cells, high concentrations of 20(S)-PPD were found to induce G0/G1 cell cycle arrest. mdpi.com In colorectal cancer cells, PPD treatment was also observed to significantly increase cell cycle arrest in the G1 phase. researchgate.net
Table 1: Effect of this compound on Cell Cycle Progression in Different Cancer Cell Lines
| Cell Line | Type of Cancer | Effect on Cell Cycle | Key Findings | Reference(s) |
|---|---|---|---|---|
| U251-MG | Glioblastoma | G1 phase arrest | Increased cell population in G1 phase; reduced cyclin D1 protein level. | iiarjournals.org |
| HCT116 | Colon Cancer | G1/S phase arrest | Dose-dependent cell accumulation in G1/S phase. | spandidos-publications.com |
| A549 | Lung Adenocarcinoma | G0/G1 phase arrest | Increased proportion of cells in G0/G1 phase. | worldscientific.com |
| HEC-1A | Endometrial Cancer | Sub-G1 arrest | Concentration-dependent increase in sub-G1 cell population. | nih.gov |
| MCF-7 | Breast Cancer | G0/G1 phase arrest | Induced G0/G1 arrest at high concentrations. | mdpi.com |
| HCT-116 | Colorectal Cancer | G1 phase arrest | Increased percentage of cells in the G1 phase. | researchgate.net |
This compound (PPD) has been demonstrated to be a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell types. mdpi.comworldscientific.comnih.govfrontiersin.orgplos.org This pro-apoptotic activity is a central component of its anticancer effects.
In acute myeloid leukemia (AML) cells, 20(S)-PPD effectively induces apoptosis. nih.govfrontiersin.org Mechanistically, this is achieved through the inhibition of the PI3K/AKT/mTOR pathway and the activation of the PERK/ATF4/CHOP pathway. nih.gov Furthermore, 20(S)-PPD has been shown to downregulate the anti-apoptotic proteins MCL-1 and Bcl-XL. frontiersin.org
In human lung adenocarcinoma A549 cells, 20(S)-PPD triggers mitochondrial-mediated apoptosis. worldscientific.com This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases-9 and -3. worldscientific.com The process is dependent on caspases, as a pan-caspase inhibitor can attenuate the apoptotic effects of 20(S)-PPD. worldscientific.com
Studies in human melanoma cells have shown that a PPD derivative, 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol (GPD), induces apoptosis. plos.org This is evidenced by increased DNA fragmentation and higher expression of cleaved (activated) forms of PARP, caspase-3, caspase-7, and caspase-9. plos.org The mechanism appears to involve the activation of the AMPK/JNK pathway. plos.org
In human breast cancer MCF-7 cells, 20(S)-PPD-induced apoptosis is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway. mdpi.com Additionally, in human endometrial cancer cells, 20(S)-PPD was found to inhibit cell proliferation by inducing cell death via a caspase-mediated apoptosis pathway, as indicated by increased cleaved PARP expression and caspase-9 activation. nih.gov
Table 2: Pro-apoptotic Mechanisms of this compound in Various Cancer Cells
| Cell Line | Type of Cancer | Key Apoptotic Events | Signaling Pathways Implicated | Reference(s) |
|---|---|---|---|---|
| AML cells | Acute Myeloid Leukemia | Inhibition of proliferation, induction of apoptosis. | Inhibition of PI3K/AKT/mTOR; Activation of PERK/ATF4/CHOP; Downregulation of MCL-1 and Bcl-XL. | nih.govfrontiersin.org |
| A549 | Lung Adenocarcinoma | Mitochondrial membrane depolarization, cytochrome c release, caspase-9/-3 activation. | Downregulation of PI3K/Akt signaling. | worldscientific.com |
| SK-MEL-28 | Human Melanoma | DNA fragmentation, cleavage of PARP, caspase-3, -7, and -9. | Activation of AMPK/JNK pathway. | plos.org |
| MCF-7 | Breast Cancer | Induction of apoptosis. | Inhibition of PI3K/AKT/mTOR signaling. | mdpi.com |
| HEC-1A | Endometrial Cancer | Cleavage of PARP, activation of caspase-9. | Caspase-mediated apoptosis pathway. | nih.gov |
In colorectal cancer cells, PPD was found to inhibit the expression of genes involved in both fatty acid and cholesterol biosynthesis. nih.gov Specifically, it has been shown to inhibit the expression of FASN (Fatty Acid Synthase) and ACAT-2 (Acyl-CoA: Cholesterol Acyltransferase 2), leading to cancer cell death. jcancer.org The inhibition of FASN, a key enzyme in fatty acid synthesis, by PPD suggests a direct impact on lipogenesis. jcancer.orgnih.gov
Furthermore, in a model of palmitate-induced lipotoxicity in pancreatic β-cells, PPD was found to reduce lipid accumulation. nih.gov This protective effect was associated with the prevention of apoptosis and the preservation of glucose-stimulated insulin (B600854) secretion. nih.gov In studies with high-fat diet-induced diabetic mice, PPD demonstrated a strong hypolipidemic effect, reducing total cholesterol and triglycerides, which is indicative of its role in regulating lipid metabolism. frontiersin.org A mixture of red ginseng and licorice extracts, which would contain PPD as a metabolite, also showed significant inhibition of lipid accumulation in adipocytes. mdpi.com The disruption of normal lipid equilibrium by PPD may also be a mechanism for inducing endoplasmic reticulum (ER) stress in cancer cells. nih.gov
Modulation of Cell Adhesion Proteins
This compound (PPD) has been shown to modulate the expression of key proteins involved in cell-cell and cell-matrix adhesion, which is a critical factor in processes such as cell migration and invasion, particularly in cancer metastasis. In vitro studies have demonstrated that PPD can alter the expression of cadherins and integrins, proteins central to cell adhesion.
In human glioblastoma multiforme (GBM) cell lines U251-MG and U87-MG, the cytotoxic effects of PPD were linked to a reduction in the expression of N-cadherin and integrin β1. nih.goviiarjournals.org This downregulation subsequently led to decreased phosphorylation of focal adhesion kinase (FAK), a crucial mediator of signaling pathways involved in cell growth and proliferation. nih.goviiarjournals.org
Conversely, in hepatocellular carcinoma (HCC) models using HepG2 and PLC/PRF/5 cells, PPD was found to inhibit the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive. nih.govresearchgate.net PPD treatment led to an increase in the expression of the epithelial marker E-cadherin while simultaneously decreasing the expression of the mesenchymal marker vimentin (B1176767). nih.govresearchgate.netresearchgate.net This shift suggests a reversion to a less invasive cellular phenotype. The mechanism behind this effect was linked to the inhibition of the STAT3/Twist1 signaling pathway. nih.govmdpi.com
Table 1: Modulation of Cell Adhesion Proteins by this compound
| Cell Line | Protein | Observed Effect | Associated Pathway | Reference |
| U251-MG, U87-MG (Glioblastoma) | N-cadherin | Reduced expression | - | nih.goviiarjournals.org |
| U251-MG, U87-MG (Glioblastoma) | Integrin β1 | Reduced expression | Leads to reduced FAK phosphorylation | nih.goviiarjournals.org |
| HepG2, PLC/PRF/5 (Hepatocellular Carcinoma) | E-cadherin | Increased expression | Inhibition of STAT3/Twist1 | nih.govresearchgate.net |
| HepG2, PLC/PRF/5 (Hepatocellular Carcinoma) | Vimentin | Decreased expression | Inhibition of STAT3/Twist1 | nih.govresearchgate.net |
Regulation of Oxidative Stress Markers (e.g., LDH, MDA, SOD)
The effect of this compound (PPD) and related ginsenosides on oxidative stress appears to be context-dependent, exhibiting both pro-oxidant and antioxidant activities in different cellular models. Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. Key markers include lactate (B86563) dehydrogenase (LDH), an indicator of cell damage; malondialdehyde (MDA), a product of lipid peroxidation; and superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme. nih.govmdpi.com
In certain cancer models, PPD appears to induce oxidative stress to promote cell death. Studies on human glioma cell lines (SF188 and U87MG) demonstrated that PPD treatment led to elevated levels of superoxide anion, a type of ROS. ginsenosides.orgnih.govacs.orgubc.ca This increase in oxidative stress was associated with the induction of programmed cell death.
Conversely, in other contexts, PPD and its derivatives have shown protective, antioxidant effects. A derivative of PPD was found to reduce isoproterenol-induced oxidative stress injury in cardiomyocytes by decreasing LDH levels and regulating the contents of SOD and MDA. researchgate.net Similarly, a related compound, protopanaxatriol (B1242838) (PPT), was shown to regulate the levels of LDH, MDA, and SOD in an oxygen-glucose deprivation (OGD) model using PC12 cells. nih.govresearchgate.net
Table 2: Regulation of Oxidative Stress Markers by this compound and Related Compounds
| Compound | Marker | Effect | Cell/Model System | Reference |
| This compound (PPD) | Superoxide Anion | Increased | Human Glioma Cells (SF188, U87MG) | ginsenosides.orgacs.org |
| PPD Derivative (T19) | LDH | Decreased | Isoproterenol-induced Cardiomyocytes | researchgate.net |
| PPD Derivative (T19) | MDA | Regulated | Isoproterenol-induced Cardiomyocytes | researchgate.net |
| PPD Derivative (T19) | SOD | Regulated | Isoproterenol-induced Cardiomyocytes | researchgate.net |
| Protopanaxatriol (PPT) | LDH, MDA, SOD | Regulated | OGD-PC12 Cells | nih.govresearchgate.net |
Induction of Autophagy
Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery, playing a dual role in both cell survival and cell death. This compound (PPD) has been identified as a potent inducer of autophagy across various cell types, contributing to its pharmacological effects. frontiersin.orgnih.gov
In cancer research, PPD-induced autophagy is often linked to cell death. In human melanoma cells, a PPD-related compound induced autophagy and apoptosis, mediated through the activation of the AMPK/JNK signaling pathway. plos.orgsemanticscholar.org Similarly, in human glioma cells (SF188 and U87MG), PPD was shown to induce dramatic autophagy. ginsenosides.orgnih.gov In gastric cancer cells, PPD enhanced autophagy in a dose- and time-dependent manner by inhibiting the proto-oncogene Src. nih.gov
Interestingly, the induction of autophagy by PPD is not limited to cancer cells. In a non-cancer context, PPD was found to promote the differentiation of neural stem cells (NSCs) from a state of proliferation, and this transition was mediated by the induction of autophagy and cell cycle arrest. nih.govnih.govfrontiersin.org This suggests that PPD-induced autophagy is a fundamental mechanism that can lead to different cellular outcomes depending on the cell type and context.
Table 3: Induction of Autophagy by this compound
| Cell Model | Key Findings | Mechanism | Reference |
| Human Melanoma Cells (SK-MEL-28) | GPD (a PPD derivative) induces autophagy and apoptosis. | Mediated via AMPK/JNK phosphorylation. plos.orgsemanticscholar.org | plos.orgsemanticscholar.org |
| Human Glioma Cells (SF188, U87MG) | PPD induces dramatic autophagy. | Associated with programmed cell death. nih.gov | ginsenosides.orgnih.gov |
| Gastric Cancer Cells | PPD enhances autophagy. | Occurs via inhibition of Src. | nih.gov |
| Neural Stem Cells (NSCs) | PPD promotes transition from proliferation to differentiation. | Mediated through the induction of autophagy. nih.govnih.gov | nih.govnih.govfrontiersin.org |
Regulation of Intracellular Calcium Ion Concentration
This compound (PPD) has been shown to modulate intracellular calcium ion ([Ca²⁺]i) levels, a critical second messenger involved in a vast array of cellular processes. Research has specifically highlighted this effect in endothelial cells.
In studies using human umbilical vein endothelial cells (HUVECs), PPD was found to increase the [Ca²⁺]i. nih.govhku.hk This elevation in calcium concentration was determined to be a result of two distinct mechanisms: the release of calcium from intracellular stores and an influx of calcium from the extracellular environment. nih.govhku.hk This activity suggests that PPD can act as a functional ligand for receptors on endothelial cells, leading to rapid, non-genomic effects that are mediated by calcium signaling. nih.gov
Application in Cellular Models (In vitro Studies)
Neuronal Cell Models (e.g., OGD-PC12 cells, Neural Stem Cells, Rat Sensory Neurons)
This compound (PPD) has been investigated in various neuronal cell models to understand its neuroprotective and neuro-regenerative potential. These models include neural stem cells (NSCs), which are crucial for neurogenesis, and transformed cell lines like glioma cells, which serve as models for brain cancer. researchgate.netfrontiersin.org
A significant finding is PPD's effect on NSCs. Studies have shown that PPD promotes the transition of NSCs from a proliferative state to one of differentiation. nih.govnih.govfrontiersin.org This effect is mediated through the induction of autophagy and cell cycle arrest, suggesting PPD could play a role in promoting the generation of new neurons. nih.govnih.govkoreascience.krkoreascience.kr The mechanism is linked to the activation of the Wnt/GSK-3β/β-catenin pathway. koreascience.krfrontiersin.org
In the context of neuronal cancer, PPD has been studied using human glioma cell lines SF188 and U87MG. In these cells, PPD induces programmed cell death through both apoptosis and autophagy. ginsenosides.orgnih.govacs.org The specific cell death pathway activated appears to be cell-line dependent, involving caspase activation in SF188 cells but not in U87MG cells. ginsenosides.orgnih.gov
While PC12 cells, often used as a model for neuronal differentiation and oxygen-glucose deprivation (OGD) studies, have been employed to test related ginsenosides, specific findings on PPD in OGD-PC12 models are focused on the effects of related compounds like protopanaxatriol (PPT). nih.govresearchgate.netnih.govresearcher.life
Table 4: Effects of this compound in Neuronal Cell Models
| Cell Model | Key Findings | Mechanism/Pathway | Reference |
| Neural Stem Cells (NSCs) | Promotes transition from proliferation to differentiation. | Induction of autophagy; activation of Wnt/GSK-3β/β-catenin pathway. | nih.govnih.govkoreascience.kr |
| Human Glioma Cells (SF188, U87MG) | Induces programmed cell death (apoptosis and autophagy). | Caspase-dependent and -independent pathways. | ginsenosides.orgnih.govacs.org |
Hepatic Cell Models (e.g., HepG2 cells)
The human hepatocellular carcinoma cell line, HepG2, has been extensively used to investigate the anticancer activities of this compound (PPD). These in vitro studies reveal that PPD affects multiple hallmark processes of cancer, including proliferation, apoptosis, and metastasis.
PPD has been shown to inhibit the viability and proliferation of HepG2 cells in a dose-dependent manner. scispace.com This inhibitory effect is, in part, due to the induction of apoptosis. The pro-apoptotic mechanisms of PPD in HepG2 cells are multifaceted, involving the downregulation of the PI3K/Akt signaling pathway and direct interaction with the cell membrane, leading to the formation of raft-like structures and disruption of membrane tubulation. scispace.comnih.gov
Furthermore, PPD has demonstrated the ability to suppress the migration and invasion of HepG2 cells. nih.govresearchgate.net This is achieved by inhibiting the epithelial-mesenchymal transition (EMT), a key process in metastasis. PPD treatment leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker vimentin, mediated through the STAT3/Twist1 pathway. nih.govresearchgate.netresearchgate.netmdpi.com
Table 5: Effects of this compound in Hepatic Cell Models (HepG2)
| Biological Process | Key Findings/Mechanism | Reference |
| Cell Viability / Proliferation | Inhibits cell viability in a dose- and time-dependent manner. | scispace.com |
| Apoptosis | Induces apoptosis by inhibiting the PI3K/Akt pathway. | scispace.com |
| Apoptosis | Induces apoptosis by directly affecting cell membrane physical properties. | nih.gov |
| Migration / Invasion | Inhibits migration and invasion by suppressing the EMT. | nih.govresearchgate.netmdpi.com |
| EMT Regulation | Increases E-cadherin and decreases vimentin expression via the STAT3/Twist1 pathway. | nih.govresearchgate.netresearchgate.netmdpi.com |
Table 6: List of Compound Names
| Abbreviation | Full Name |
| PPD | This compound |
| PPT | Protopanaxatriol |
| GPD | 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol |
| LDH | Lactate Dehydrogenase |
| MDA | Malondialdehyde |
| SOD | Superoxide Dismutase |
| ROS | Reactive Oxygen Species |
| FAK | Focal Adhesion Kinase |
| EMT | Epithelial-Mesenchymal Transition |
| HUVEC | Human Umbilical Vein Endothelial Cell |
| NSC | Neural Stem Cell |
| OGD | Oxygen-Glucose Deprivation |
| HepG2 | Human Hepatocellular Carcinoma Cell Line |
Immune/Inflammatory Cell Models (e.g., RAW264.7 macrophages)
This compound (PPD) has demonstrated significant anti-inflammatory effects in murine macrophage cell lines like RAW264.7. In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, PPD has been shown to inhibit the production of nitric oxide (NO) in a dose-dependent manner. This inhibition is a key indicator of its anti-inflammatory potential, as excessive NO production is a hallmark of inflammatory processes.
Further mechanistic studies have revealed that PPD's anti-inflammatory action extends to the modulation of pro-inflammatory cytokines and enzymes. Specifically, PPD has been observed to abrogate the expression of LPS-induced pro-inflammatory cytokines such as interleukin-1β (IL-1β) and monocyte chemotactic protein-1 (MCP-1). Additionally, PPD significantly inhibits the expression of cyclooxygenase-2 (COX-2), a critical enzyme responsible for the production of prostaglandin (B15479496) E2 (PGE2), another key mediator of inflammation.
The anti-inflammatory effects of PPD are linked to its ability to suppress key signaling pathways. For instance, PPD has been shown to inhibit the regulation of LPS-activated p38 and c-Jun N-terminal protein kinase (JNK) pathways. mdpi.com Furthermore, research on PPD-enriched transgenic rice extracts in RAW264.7 cells has shown a reduction in LPS-induced inflammatory biomarkers by inhibiting the phosphorylation of NF-κB p65, p38 MAPK, and JNK. nih.gov In some experimental setups, PPD has also been shown to increase the release of the anti-inflammatory mediator interleukin-10. thieme-connect.com
Collectively, these findings suggest that the anti-inflammatory properties of PPD in macrophage models are mediated through the inhibition of key inflammatory molecules like NO, PGE2, and pro-inflammatory cytokines, as well as the modulation of critical signaling pathways like NF-κB, p38, and JNK. mdpi.comthieme-connect.com
Table 1: Effects of this compound on Inflammatory Markers in RAW264.7 Macrophages
| Marker | Effect of this compound | Reference |
|---|---|---|
| Nitric Oxide (NO) | Inhibition of LPS-induced production | |
| Interleukin-1β (IL-1β) | Abrogation of LPS-induced expression | |
| Monocyte Chemotactic Protein-1 (MCP-1) | Abrogation of LPS-induced expression | |
| Cyclooxygenase-2 (COX-2) | Significant inhibition of LPS-induced expression | |
| Prostaglandin E2 (PGE2) | Inhibition of LPS-induced production | researchgate.net |
| Tumor Necrosis Factor-α (TNF-α) | Inhibition of release | thieme-connect.com |
| Interleukin-6 (IL-6) | Inhibition of release | thieme-connect.com |
| Interleukin-10 (IL-10) | Increased release | thieme-connect.com |
Cancer Cell Lines (e.g., HCT-116 colorectal, Glioblastoma, HeLa, Breast, Leukemia, Intestinal, Prostate)
This compound (PPD) has demonstrated significant anti-cancer activities across a variety of human cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Colorectal Cancer (HCT-116): In HCT-116 human colorectal cancer cells, PPD has been shown to inhibit cell proliferation in a concentration-dependent manner. mdpi.com Mechanistically, PPD induces G1 phase cell cycle arrest and promotes apoptosis. mdpi.comnih.gov The apoptotic effect is further enhanced when PPD is co-administered with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). mdpi.com Studies have also indicated that PPD can induce paraptosis, a form of programmed cell death characterized by cytoplasmic vacuolization, through the generation of reactive oxygen species (ROS) and subsequent activation of the NF-κB pathway. d-nb.info Furthermore, PPD has been found to inhibit the NF-κB, JNK, and MAPK/ERK signaling pathways in these cells. spandidos-publications.com
Glioblastoma (SF188 and U87MG): In human glioblastoma cell lines, PPD exhibits cytotoxic effects. In SF188 cells, PPD induces rapid apoptosis through the activation of caspases-3, -8, -7, and -9. acs.orgacs.org In contrast, in U87MG cells, PPD induces cell death without activating caspases, suggesting a caspase-independent mechanism. acs.orgacs.org PPD also induces autophagy in both cell lines. acs.orgacs.org Additionally, PPD has been shown to reduce the viability of U251-MG and U87-MG cells by down-regulating cell adhesion proteins like N-cadherin and integrin β1, leading to reduced phosphorylation of focal adhesion kinase and subsequent G1 phase cell-cycle arrest. nih.gov
HeLa (Cervical Cancer): Research on HeLa cells has shown that PPD can inhibit cell proliferation. researchgate.net While specific mechanistic details for PPD are emerging, related ginsenosides like ginsenoside Rh2 have been shown to inhibit energy metabolism and induce apoptosis in HeLa cells. spandidos-publications.com
Breast Cancer (MCF-7): In the MCF-7 human breast cancer cell line, 20(S)-PPD has been shown to inhibit cell proliferation in a dose-dependent manner and induce apoptosis. semanticscholar.orgnih.gov The apoptotic mechanism involves the loss of mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and the activation of caspase-9 and -3. semanticscholar.orgnih.gov Further studies have indicated that PPD induces apoptosis by targeting the PI3K/AKT/mTOR signaling pathway. mdpi.com
Leukemia (AML): In acute myeloid leukemia (AML) cells, 20(S)-PPD inhibits cell proliferation and induces apoptosis. frontiersin.orgnih.govresearchgate.net The mechanism involves the downregulation of the anti-apoptotic proteins MCL-1 and Bcl-XL, which is mediated through the inhibition of their transcription and a decrease in protein stability. frontiersin.orgnih.govresearchgate.net PPD has also been found to induce apoptosis in AML cells by inhibiting the PI3K/AKT/mTOR pathway and reducing the expression of the transcription factor c-Myc. frontiersin.orgkoreascience.kr
Intestinal Cancer: Studies on intestinal cancer cell lines have demonstrated the anti-proliferative effects of PPD. researchgate.net
Prostate Cancer (PC3 and DU145): In prostate cancer cell lines such as PC3 and DU145, PPD has been shown to inhibit cell growth. spandidos-publications.com
Table 2: Effects of this compound on Various Cancer Cell Lines
| Cancer Cell Line | Key Mechanistic Findings | Reference |
|---|---|---|
| HCT-116 (Colorectal) | Induces G1 cell cycle arrest and apoptosis; enhances 5-FU effects; induces paraptosis via ROS and NF-κB activation; inhibits NF-κB, JNK, and MAPK/ERK pathways. | mdpi.comnih.govd-nb.infospandidos-publications.com |
| Glioblastoma (SF188, U87MG) | Induces caspase-dependent apoptosis in SF188 and caspase-independent cell death in U87MG; induces autophagy; down-regulates cell adhesion proteins (N-cadherin, integrin β1) leading to G1 arrest. | acs.orgacs.orgnih.gov |
| HeLa (Cervical) | Inhibits cell proliferation. | researchgate.net |
| MCF-7 (Breast) | Induces apoptosis via mitochondrial pathway (increased Bax/Bcl-2 ratio, caspase-9/-3 activation); inhibits PI3K/AKT/mTOR signaling. | semanticscholar.orgnih.govmdpi.com |
| Leukemia (AML) | Induces apoptosis by down-regulating MCL-1 and Bcl-XL; inhibits PI3K/AKT/mTOR pathway and c-Myc expression. | frontiersin.orgnih.govresearchgate.netkoreascience.kr |
| Intestinal Cancer | Inhibits cell proliferation. | researchgate.net |
| Prostate Cancer (PC3, DU145) | Inhibits cell growth. | spandidos-publications.com |
Endothelial Cell Models (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
This compound (PPD) exhibits anti-angiogenic properties by affecting the function of endothelial cells. In models using Human Umbilical Vein Endothelial Cells (HUVECs), PPD has been shown to inhibit their proliferation in a dose-dependent manner. nih.gov This inhibitory effect on endothelial cell growth suggests a potential role for PPD in targeting angiogenesis, a critical process in tumor progression. nih.gov
At higher concentrations, 20(S)-PPD has been found to inhibit cell growth and induce apoptosis in HUVECs. nih.gov The mechanism underlying this pro-apoptotic effect involves the activation of the intrinsic caspase cascade, with cleavage of caspase-9 and its downstream effector, caspase-3. nih.gov Furthermore, PPD treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov
A key signaling pathway implicated in PPD-induced apoptosis in HUVECs is the endoplasmic reticulum (ER) stress pathway. PPD induces ER stress, leading to the activation of the PERK-eIF2α-ATF4 signaling axis. nih.gov This results in increased expression of ATF4 and the downstream pro-apoptotic factor CHOP. The essential role of this pathway is underscored by the finding that knockdown of PERK or ATF4 inhibits PPD-induced apoptosis. nih.gov
Table 3: Effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs)
| Effect | Mechanism | Reference |
|---|---|---|
| Inhibition of proliferation | Dose-dependent inhibition of HUVEC growth. | nih.gov |
| Induction of apoptosis (at high concentrations) | Activation of caspase-9 and caspase-3; decreased Bcl-2 expression. | nih.gov |
| Induction of Endoplasmic Reticulum (ER) Stress | Activation of the PERK-eIF2α-ATF4 signaling pathway, leading to increased CHOP expression. | nih.gov |
Fibroblast Models (e.g., Cardiac Fibroblasts)
Currently, there is limited direct research available specifically detailing the effects of this compound on cardiac fibroblasts within the provided search results.
Bacterial Strains (e.g., Gram-positive bacteria, MRSA, B. subtilis)
This compound (PPD) and its derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. researchgate.netaustinpublishinggroup.com
Studies have shown that 20(S)-PPD exhibits potent antibacterial activity against various Gram-positive bacteria. researchgate.net This includes activity against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netaustinpublishinggroup.com Specifically, certain derivatives of PPD have shown good antibacterial activity against MRSA USA300, a community-associated strain, with minimum inhibitory concentration (MIC) values as low as 2-8 μg/mL. austinpublishinggroup.com PPD and its derivatives have also been shown to be effective against Bacillus subtilis. researchgate.netaustinpublishinggroup.com
The antibacterial action of some PPD derivatives has been characterized as bactericidal, meaning they directly kill the bacteria, with minimum bactericidal concentration (MBC) values against B. subtilis and MRSA USA300 in the range of 4-16 μg/mL. austinpublishinggroup.com
Furthermore, PPD and its derivatives have demonstrated synergistic effects when combined with conventional antibiotics. researchgate.net At sub-MIC concentrations, they have been shown to enhance the susceptibility of MRSA USA300 and B. subtilis 168 to antibiotics like kanamycin (B1662678) and chloramphenicol. researchgate.netaustinpublishinggroup.com
Table 4: Antibacterial Activity of this compound and its Derivatives
| Bacterial Strain | Observed Effect | Reference |
|---|---|---|
| Gram-positive bacteria (general) | Potent antibacterial activity. | researchgate.net |
| Staphylococcus aureus (including MRSA) | Good antibacterial activity, with MIC values of 2-8 μg/mL for some derivatives against MRSA USA300. | austinpublishinggroup.com |
| Bacillus subtilis | Good antibacterial activity with MIC values of 2-16 μg/mL; bactericidal activity with MBC values of 4-16 μg/mL for some derivatives. | austinpublishinggroup.com |
| Synergistic Activity (with Kanamycin and Chloramphenicol) | Enhanced susceptibility of MRSA USA300 and B. subtilis 168. | researchgate.netaustinpublishinggroup.com |
Application in Preclinical Animal Models (In vivo Studies with Mechanistic Focus)
Cerebral Ischemia/Reperfusion Injury Models (e.g., MCAO/R rats)
In preclinical models of stroke, specifically in rats subjected to middle cerebral artery occlusion/reperfusion (MCAO/R), this compound saponins (B1172615) have demonstrated significant neuroprotective effects. nih.gov While some studies focus on the related compound Protopanaxatriol (PPT), the findings provide insights into the potential mechanisms of diol-type ginsenosides in cerebral ischemia. mdpi.comnih.gov
Pretreatment with Panax quinquefolium 20(S)-protopanaxadiol saponins (PQDS) has been shown to significantly improve neurological outcomes in MCAO rats. nih.gov This is evidenced by a reduction in neurological deficit scores. nih.gov
The protective mechanism of PQDS against ischemic injury appears to be multifactorial, involving the inhibition of oxidative stress and apoptosis. nih.gov In the brain tissue of MCAO rats treated with PQDS, there is a significant increase in the activities of antioxidant enzymes such as superoxide dismutase (SOD) and Na+-K+-ATPase. nih.gov Concurrently, levels of malondialdehyde (MDA), a marker of lipid peroxidation, and intracellular calcium (Ca2+) are decreased. nih.gov
Furthermore, PQDS treatment has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2, suggesting an anti-apoptotic mechanism of action. nih.gov Histopathological analysis of brain tissue from PQDS-treated rats confirms the protective effect against ischemic injury. nih.gov
Studies on the related compound PPT in MCAO/R rats also show a reduction in neurological deficit scores and infarct volume, restoration of blood-brain barrier integrity, and modulation of inflammatory factors such as TNF-α, IL-1β, and IL-6. mdpi.comnih.gov
Table 5: Neuroprotective Effects of this compound Saponins in MCAO/R Rats
| Parameter | Effect of this compound Saponins (PQDS) | Reference |
|---|---|---|
| Neurological Deficit Score | Significantly reduced. | nih.gov |
| Superoxide Dismutase (SOD) Activity | Significantly increased. | nih.gov |
| Na+-K+-ATPase Activity | Significantly increased. | nih.gov |
| Malondialdehyde (MDA) Levels | Significantly decreased. | nih.gov |
| Calcium (Ca2+) Levels | Significantly decreased. | nih.gov |
| Bcl-2 Protein Expression | Increased. | nih.gov |
Immune Response Models (e.g., OVA-immunized mice)
This compound (PPD) and its related saponins have demonstrated significant immunomodulatory effects in preclinical models, particularly in mice immunized with ovalbumin (OVA). These studies highlight the potential of PPD-type saponins to act as adjuvants, enhancing the immune response to antigens.
In BALB/c mice immunized with OVA, the co-administration of certain this compound saponins, such as ginsenosides Rg3 and Rb1, led to significantly higher OVA-specific total IgG, IgG1, and IgG2a antibody responses compared to mice immunized with OVA alone. taylorandfrancis.com However, not all PPD-type saponins exhibited this effect, as Rd and Rc did not produce a significant increase in antibody responses. taylorandfrancis.com Further investigations in ICR mice revealed that four specific this compound-type saponins (PDS) — ginsenosides Rb1, Rd, and notoginsenosides K and R4 — all significantly enhanced OVA-specific IgG, IgG1, IgG2a, and IgG2b antibody levels. researchgate.net Among these, ginsenoside Rd was noted for its superior adjuvant potential in antibody responses. researchgate.net
Beyond humoral immunity, PPD-type saponins also influence cellular immune responses. In OVA-immunized ICR mice, ginsenosides Rd, Rb1, and notoginsenoside K were found to significantly enhance mitogen- and OVA-induced splenocyte proliferation. researchgate.net The stimulation index followed the order of Rd > Rb1 > K > R4. researchgate.net In terms of cytokine production, a key indicator of the nature of the immune response, ginsenoside Rd was shown to significantly increase the production of both Th1 (Interferon-gamma) and Th2 (Interleukin-5) cytokines in these mice. researchgate.net This suggests a balanced enhancement of both major arms of the adaptive immune system. The structural characteristics of these saponins, such as the sugar side chains at position C-20 and the glucose moiety linkage at C-3 of the this compound structure, appear to be critical for their hemolytic and adjuvant activities. researchgate.net
Xenograft Tumor Models (e.g., Athymic nude mice, Prostate cancer xenografts)
The antitumor activities of this compound have been investigated in various xenograft models using athymic nude mice, demonstrating its potential to inhibit tumor growth through multiple mechanisms.
In studies involving prostate cancer, 20(S)-protopanaxadiol (aPPD) has shown significant efficacy. In a castration-resistant prostate cancer (CRPC) model using C4-2 cell xenografts, aPPD treatment resulted in substantial inhibition of tumor growth. nih.govfrontiersin.org When combined with calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the tumor growth suppression was even more pronounced, reaching 76% compared to 53% with aPPD alone. nih.govgubra.dk This enhanced effect was associated with an increase in the apoptotic marker, cleaved caspase-3, and elevated expression of the vitamin D receptor (VDR). nih.govgubra.dk In silico docking studies suggest that aPPD may act as an allosteric activator of VDR, enhancing its activity when co-administered with calcitriol. nih.govgubra.dk
Furthermore, in a human colon cancer xenograft model using HCT116 cells, PPD treatment significantly inhibited tumor growth over a three-week period. nih.gov The underlying mechanism for this anticancer activity appears to involve the modulation of several key signaling pathways. Pathway-specific reporter assays indicated that PPD effectively suppressed the NF-κB, JNK, and MAPK/ERK signaling pathways. nih.gov
Inflammatory Models (e.g., HCl/ethanol-induced gastritis mice)
The anti-inflammatory properties of this compound have been demonstrated in models of gastric inflammation. In a study using a this compound saponin fraction (PPD-SF) from Korean Red Ginseng, significant protective effects were observed in a mouse model of HCl/ethanol-induced gastritis. dovepress.com
Oral administration of PPD-SF was found to strongly suppress the formation of gastric ulcers triggered by the necrotizing agents. dovepress.comresearchgate.net Mechanistically, this protective effect was linked to the downregulation of the c-Jun N-terminal kinase (JNK) signaling pathway. Specifically, the level of phosphorylated JNK2 was markedly decreased in the stomach tissue of mice pre-treated with PPD-SF. dovepress.com This suggests that the anti-inflammatory action of PPD in this model is, at least in part, mediated through the inhibition of JNK activation, a key player in inflammatory responses. dovepress.comresearchgate.net
Metabolic Disorder Models (e.g., High-fat diet/streptozocin-induced T2DM mice)
This compound-type saponins (PDS) have shown promise in ameliorating metabolic dysregulation in preclinical models of type 2 diabetes mellitus (T2DM). In mice with T2DM induced by a high-fat diet and streptozocin (B7790348) (STZ), administration of PDS led to significant improvements in several metabolic parameters. nih.gov
Treatment with PDS resulted in a significant reduction in fasting blood glucose levels and improved both glucose tolerance and insulin resistance. nih.gov Beyond glucose metabolism, PDS also addressed dyslipidemia, a common comorbidity of T2DM. This was evidenced by significant reductions in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). nih.gov
The beneficial effects of PDS in this model also extend to mitigating inflammation and oxidative stress. The treatment led to a dramatic amelioration of the inflammatory response by suppressing the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at both the serum and hepatic gene expression levels. nih.gov Furthermore, PDS improved the antioxidant capacity, as indicated by an increase in superoxide dismutase (SOD) levels and a decrease in malondialdehyde (MDA) levels in the serum. Mechanistically, the anti-diabetic effects of PDS appear to be partly mediated by the suppression of hepatic genes involved in gluconeogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), phosphoenolpyruvate (B93156) carboxykinase (PEPCK), and glucose-6-phosphatase (G6Pase). nih.gov Additionally, PDS was found to facilitate lipid metabolism by augmenting the expression of microsomal triglyceride transfer protein (MTTP) in the liver. nih.gov
Cardiovascular Models (e.g., Myocardial Infarction mice)
While direct studies on the effect of isolated this compound in mouse models of myocardial infarction (MI) are limited, research on ginsenosides, of which PPD is a major type, provides strong evidence for cardioprotective effects. Panax ginseng, the source of these compounds, has been shown to alleviate ventricular remodeling, enhance heart function, and reduce levels of inflammatory markers like IL-1β and IL-18 in a mouse model of MI. researchgate.net
Ginsenosides, including the this compound type, are reported to exert cardioprotective effects by improving cardiac function and protecting against ischemia/reperfusion (I/R) injury. taylorandfrancis.com The mechanisms underlying these effects are thought to involve the attenuation of oxidative stress and inflammation. For instance, ginsenoside Rc, a PPD-type ginsenoside, has been shown to attenuate myocardial ischemic injury by regulating the mRNA levels of TNF-α, IL-1β, and IL-6 in the myocardium. taylorandfrancis.com These findings suggest a potential therapeutic role for this compound in mitigating the damage associated with myocardial infarction.
Myelosuppression Models
This compound-type saponins (PDS) have demonstrated a protective effect against chemotherapy-induced myelosuppression in preclinical models. In mice with myelosuppression induced by cyclophosphamide (B585) (CP), treatment with PDS led to significant improvements in hematopoietic and immune functions.
PDS treatment was associated with an increase in peripheral white blood cell (WBC) and bone marrow cell (BMC) counts, indicating a recovery from the suppressive effects of CP. Further analysis of the bone marrow revealed that PDS promoted the cell cycle by increasing the percentage of cells in the G2/M phase and decreasing the percentage in the S phase, counteracting the S phase arrest induced by CP. PDS also inhibited the apoptosis of bone marrow cells.
The immunomodulatory effects of PDS in this context were evident from the increased spleen and thymus indices, which are important immune organs. Additionally, PDS treatment elevated the count of CD4+ T cells in the splenocytes. The levels of hematopoiesis-related cytokines and inflammatory cytokines were also positively modulated by PDS. In a separate study, 20(S)-protopanaxadiol (PPD) encapsulated in human serum albumin nanoparticles (PPD-HSA NPs) was effective in promoting the level of white blood cells, with significantly higher neutrophil and lymphocyte counts in the PPD-HSA NPs group compared to the control group in a cyclophosphamide-induced myelosuppressive model.
Preclinical Pharmacokinetics and Metabolism
Absorption Studies in Preclinical Models
Oral Absorption Characteristics (e.g., Rats, Dogs)
Studies in preclinical models, including rats and dogs, have systematically investigated the oral absorption of Protopanaxadiol (B1677965) (PPD). nih.govnih.gov Following oral administration, PPD is absorbed, although the rate can be relatively slow. frontiersin.org In rats, the time to reach maximum plasma concentration (Tmax) is noted to be slower compared to dogs. frontiersin.org Despite the slow absorption rate, studies using radiolabeled [3H]-PPD in rats suggest that oral absorption is nearly complete, with at least 82.7% of the administered dose entering the body. nih.govfrontiersin.org
The absorption of PPD appears to follow linear pharmacokinetics within certain dosage ranges. In both rats and dogs, pharmacokinetic parameters such as the area under the curve (AUC) and maximum concentration (Cmax) show a linear correlation with the administered dose, indicating first-order elimination kinetics. nih.govfrontiersin.org After oral administration, the pharmacokinetic profile of PPD fits a two-compartment model in both species. nih.govfrontiersin.org
An in-situ intestinal perfusion model in rats demonstrated that PPD is well-absorbed throughout the intestine, with the effective permeability coefficient being highest in the duodenum, followed by the jejunum, ileum, and colon. nih.govebi.ac.uk
Bioavailability Assessment (Absolute and Oral)
The absolute oral bioavailability of PPD has been determined in both rats and dogs, revealing relatively low values despite good oral absorption. nih.govfrontiersin.org In rats, the average absolute bioavailability is reported to be 28.5%. nih.govfrontiersin.org Other studies in rats have reported similar or slightly different values, such as 29.39% and a range of 31.0% to 36.8%. nih.govmdpi.complos.org In dogs, the average absolute bioavailability is lower, at 11.0%. nih.govfrontiersin.org
The low bioavailability is not necessarily indicative of poor absorption but rather points towards significant first-pass metabolism. nih.govfrontiersin.org The discrepancy between the high percentage of absorbed drug (at least 82.7% in rats) and the lower absolute bioavailability suggests that a substantial portion of PPD is metabolized before it reaches systemic circulation. nih.govfrontiersin.org
Table 1: Absolute Oral Bioavailability of this compound in Preclinical Models
| Species | Absolute Bioavailability (%) | Reference |
|---|---|---|
| Rat | 28.5 | nih.govfrontiersin.org |
| Rat | 29.39 | nih.govmdpi.com |
| Rat | 31.0 - 36.8 | plos.org |
| Dog | 11.0 | nih.govfrontiersin.org |
Factors Influencing Absorption (e.g., Solubility, First-Pass Metabolism)
Several factors have been identified that influence the oral absorption and bioavailability of PPD. The primary limiting factors are its poor aqueous solubility and extensive first-pass metabolism. nih.govmdpi.combvsalud.org
Solubility: PPD is characterized as a poorly water-soluble compound. nih.govmdpi.com Its equilibrium solubility in water has been measured to be as low as 35.24 mg/L and <50 ng/mL in other reports. nih.govmdpi.com This low solubility can hinder its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. mdpi.com However, PPD is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating favorable permeability despite its low solubility. mdpi.com
First-Pass Metabolism: Following oral absorption, PPD undergoes extensive metabolism, primarily in the liver and possibly the gastrointestinal tract. nih.govfrontiersin.orgmdpi.com Studies suggest that a significant fraction of the absorbed PPD is metabolized before reaching the systemic circulation, which is a major contributor to its low oral bioavailability. nih.govfrontiersin.org The metabolism is thought to be mediated by cytochrome P450 enzymes. mdpi.comtandfonline.com
Permeability: Despite its low solubility, PPD has favorable membrane permeability. mdpi.com Studies using Caco-2 cell models, which mimic the human intestinal epithelium, have shown that PPD can be transported across the cell monolayer. nih.govebi.ac.uk However, these studies also indicate the presence of efflux mechanisms, which could potentially limit its net absorption. nih.govebi.ac.uk
Distribution Studies in Preclinical Models
Tissue Distribution Profiles (e.g., Intestinal contents, Heart, Pancreas, Abdominal Smooth Muscle, Tumors)
Following administration, this compound (PPD) distributes to various tissues in preclinical models. nih.gov In rats, after oral gavage, PPD has been detected in 18 different tissues. nih.govfrontiersin.org Relatively high concentrations of PPD were observed in the intestinal contents, heart, pancreas, and abdominal smooth muscle within the first two hours of administration. nih.gov However, the compound is eliminated rapidly from these tissues, with minimal accumulation observed over time. nih.gov In nude mice bearing human pancreatic tumor xenografts, orally administered 25-hydroxythis compound (a derivative of PPD) was found to distribute rapidly to all examined tissues, including the tumors themselves. nih.gov
Plasma Protein Binding Rates
In preclinical studies, PPD exhibits a very high rate of binding to plasma proteins. nih.gov In vitro experiments using rat plasma at different PPD concentrations (200, 500, and 1,000 ng/mL) showed that the plasma protein binding rate remained consistently above 97% over a 24-hour period. nih.govfrontiersin.org The average binding rate was approximately 98.02%. frontiersin.org This high binding rate indicates that after absorption, PPD primarily exists in a protein-bound state within the bloodstream. nih.gov
Table 2: Plasma Protein Binding of this compound in Rats
| PPD Concentration (ng/mL) | Plasma Protein Binding Rate (%) | Standard Deviation | Reference |
|---|---|---|---|
| 200 | 97.56 | ± 1.48 | nih.govfrontiersin.org |
| 500 | 97.95 | ± 1.90 | nih.govfrontiersin.org |
| 1,000 | 98.56 | ± 0.82 | nih.govfrontiersin.org |
Metabolism and Biotransformation Pathways
The biotransformation of this compound (PPD) is a complex process involving both Phase I and Phase II metabolic reactions, leading to a variety of metabolites. These processes are crucial for the elimination of PPD from the body. nih.govnih.gov
Phase I Metabolic Reactions (e.g., Monooxygenation, Dioxygenation, Hydroxylation, Oxidative Dehydrogenation, Dehydration, Demethylation, Deoxidation)
Phase I metabolism of PPD primarily involves oxidative reactions that introduce or expose functional groups on the parent molecule. nih.gov Studies have identified several key Phase I metabolic pathways for PPD. These include monooxygenation, dioxygenation, and oxidative dehydrogenation. nih.govwestminster.ac.uk Other observed reactions are demethylation, dehydration, and deoxidation. ebi.ac.uk
Hydroxylation is a prominent Phase I reaction. For instance, preliminary metabolic studies in rats and dogs have suggested the formation of three hydroxylation metabolites. nih.govnih.govfrontiersin.org In human liver microsomes, the primary metabolic pathway is the oxidation of the 24,25-double bond, which results in the formation of 24,25-epoxides. These intermediates then undergo further reactions like hydrolysis and rearrangement to produce 24,25-vicinal diol derivatives and the 20,24-oxide form. nih.gov Further hydroxylation and dehydrogenation of these metabolites also occur. nih.gov One study identified 26-hydroxyl-20(S)-protopanaxadiol and 25-hydroxyl-20(S)-protopanaxadiol as metabolites. ebi.ac.uk
Phase II Metabolic Reactions (e.g., Glucuronidation, Cysteine Conjugation)
Following Phase I reactions, PPD and its metabolites can undergo Phase II conjugation reactions, which typically increase water solubility and facilitate excretion. drughunter.comresearchgate.net The main Phase II metabolic pathways identified for PPD are glucuronidation and cysteine conjugation. nih.govwestminster.ac.ukchemfaces.com In studies with human hepatocytes, two glucuronide conjugates of the 20,24-oxide metabolites have been detected, with the conjugation tentatively assigned to the 25-hydroxyl group. nih.gov
Identification of Major Metabolites (e.g., 20,24-oxide metabolites, Carboxylic Acid Derivatives)
A significant number of PPD metabolites have been identified in various preclinical studies. In rat plasma, major metabolites include 20,24-oxide metabolites and 26/27-carboxylic acid derivatives. nih.govwestminster.ac.uk Studies in human liver microsomes and hepatocytes have led to the identification of 24 metabolites. nih.gov The predominant pathway involves the oxidation of the 24,25-double bond to form 24,25-epoxides, which then rearrange to the 20,24-oxide form. nih.gov Specifically, (20S,24S)-epoxydammarane-3,12,25-triol and (20S,24R)-epoxydammarane-3,12,25-triol have been structurally elucidated. nih.gov
In a study analyzing human plasma and urine, a total of 40 metabolites were identified. nih.gov Two of these, (20S,24S)-epoxydammarane-12,23,25-triol-3-one and (20S,24S)-epoxydammarane-3,12,23,25-tetrol, were identified in humans for the first time. nih.gov
Table 1: Identified Metabolites of this compound
| Metabolite Class | Specific Examples | Reference |
|---|---|---|
| Phase I Metabolites | ||
| Monooxygenation metabolites | (20S,24S)-epoxy-dammarane-3,6,12,25-tetraol, (20S,24R)-epoxy-dammarane-3,6,12,25-tetraol | chemfaces.com |
| 20,24-oxide metabolites | (20S,24S)-epoxydammarane-3,12,25-triol, (20S,24R)-epoxydammarane-3,12,25-triol | nih.govnih.govwestminster.ac.uk |
| Carboxylic Acid Derivatives | 26/27-carboxylic acid derivatives | nih.govwestminster.ac.uk |
| Hydroxylated metabolites | 26-hydroxyl-20(S)-protopanaxadiol, 25-hydroxyl-20(S)-protopanaxadiol | ebi.ac.uk |
| Dehydrogenation metabolites | (20S,24S)-epoxydammarane-12,25-diol-3-one, (20S,24R)-epoxydammarane-12,25-diol-3-one | nih.gov |
| Phase II Metabolites | ||
| Glucuronidated products | Glucuronide conjugates of 20,24-oxide metabolites | nih.govnih.govwestminster.ac.uk |
Role of Cytochrome P450 Enzymes
Cytochrome P450 (CYP450) enzymes are a superfamily of enzymes that play a critical role in the Phase I metabolism of a wide variety of compounds. mdpi.com In the context of ginsenosides (B1230088), CYP450 enzymes are involved in their hepatic metabolism. nih.gov Specifically, for protopanaxatriol (B1242838) (PPT)-type ginsenosides, which are structurally related to PPD, CYP3A4 has been identified as the predominant isozyme responsible for their oxygenation metabolism in both human and rat hepatic microsomes. nih.gov The oxygenation primarily occurs on the C20 aliphatic branch chain. nih.gov
In the biosynthesis of ginsenosides in Panax ginseng, a cytochrome P450 enzyme, CYP716A53v2, acts as a this compound 6-hydroxylase, converting PPD into protopanaxatriol. oup.com While this is a biosynthetic step in plants, it highlights the role of CYP enzymes in modifying the PPD structure. oup.com Research has also focused on optimizing CYP450 oxidation systems in engineered Saccharomyces cerevisiae to enhance the production of PPD. nih.gov
In vivo Metabolic Profiles in Various Biological Matrices (Plasma, Bile, Urine, Feces)
The metabolic profile of PPD has been investigated in several biological matrices in preclinical models. Following oral administration to rats, a total of 29 metabolites were identified in plasma, urine, feces, and bile. nih.govwestminster.ac.uk The principal metabolites found in rat plasma were 20,24-oxide metabolites, 26/27-carboxylic acid derivatives, and a glucuronidated product. nih.govwestminster.ac.uk
In a study using [³H]-labelled PPD in rats, metabolites were found to be primarily excreted in feces and urine. nih.gov Analysis of human plasma and urine after PPD administration revealed 40 different metabolites, with hydroxylated forms being the major metabolites resulting from Phase I hepatic metabolism. nih.govresearchgate.net
Table 2: Distribution of this compound Metabolites in Biological Matrices
| Biological Matrix | Key Findings | Reference |
|---|---|---|
| Plasma | Principal metabolites in rats include 20,24-oxide metabolites, carboxylic acid derivatives, and a glucuronidated product. In humans, hydroxylated forms are major metabolites. | nih.govwestminster.ac.uknih.gov |
| Bile | Unchanged PPD levels are low in rat bile, suggesting extensive metabolism. A significant percentage of radiolabeled metabolites are found in bile. | nih.govfrontiersin.org |
| Urine | A small percentage of unchanged PPD is excreted in rat urine. Various metabolites are present in human urine. | nih.govnih.govfrontiersin.org |
| Feces | Fecal excretion is a major route of elimination for PPD metabolites in rats. | nih.govfrontiersin.org |
Excretion Studies in Preclinical Models
Excretion studies in preclinical models, primarily rats, indicate that PPD undergoes extensive metabolism, with the resulting metabolites being eliminated through multiple pathways. After oral administration of PPD to rats, only a very small percentage of the unchanged drug is recovered in urine (0.05% ± 0.07% at 72h), feces (0.77% ± 0.41% at 72h), and bile (0.02% ± 0.01% at 36h). nih.govfrontiersin.org This low level of excretion of the parent compound points towards significant biotransformation within the body. nih.govfrontiersin.org
Studies using radiolabeled [³H]-PPD provide a more complete picture of the excretion process. Following oral administration to rats, the cumulative excretion of radioactivity was 82.7% ± 7.9% in bile over 36 hours, 59.6% ± 7.1% in feces over 96 hours, and 21.6% ± 2.9% in urine over 144 hours. nih.govfrontiersin.org These results confirm that the metabolites of PPD are primarily excreted through feces and urine, with fecal excretion being the main elimination route. nih.govfrontiersin.org The significant excretion of metabolites into the bile, followed by their appearance in feces, is indicative of enterohepatic circulation, where metabolites are secreted into the bile, reabsorbed in the intestine, and then eventually eliminated. nih.govnih.govfrontiersin.org
Routes of Excretion (e.g., Feces, Urine)
Studies on the excretion of this compound (PPD) reveal that it is eliminated from the body through both fecal and urinary pathways. nih.gov However, fecal excretion has been identified as the primary route of elimination. nih.gov When radiolabeled PPD ([³H] PPD) was administered orally to rats, the cumulative excretion was measured over time. At 36 hours, 82.7% ± 7.9% of the administered dose was found in the bile. Over a 96-hour period, 59.6% ± 7.1% was excreted in the feces, and over 144 hours, 21.6% ± 2.9% was found in the urine. nih.gov This indicates that a significant portion of PPD and its metabolites are eliminated via the biliary-fecal route. The relatively slow excretion rate of the parent drug is attributed to its low water solubility and limited permeability through the glomerulus. nih.gov
Evidence of Enterohepatic Circulation
There is clear evidence suggesting that this compound (PPD) undergoes enterohepatic circulation. nih.govnih.govresearchgate.net This process involves the excretion of a drug or its metabolites into the bile, followed by reabsorption from the intestine back into the bloodstream. Studies using radiolabeled PPD have shown that after oral administration, metabolites are excreted into the bile and then reabsorbed from the intestine, leading to a slower elimination through the urine. nih.gov This recirculation contributes to the prolonged presence of the compound in the body. Further supporting this, all three major ginsenosides—ginsenoside Rb1, compound K (CK), and PPD—have been shown to significantly improve bile acid enterohepatic circulation. mdpi.com Specifically, they modulate the FXR/CYP7A1 pathway, leading to a reduction in total bile acids in the liver and serum. mdpi.com
Pharmacokinetic Modeling
Pharmacokinetic models are mathematical tools used to describe the movement of a drug through the body over time. These models help in understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Compartmental Models (e.g., Two-compartment, Three-compartment)
The pharmacokinetics of this compound (PPD) have been effectively described using compartmental models. nih.govnih.govresearchgate.net After intravenous administration in rats and dogs, the kinetic processes of PPD are best fitted to a three-compartment model . nih.govfrontiersin.org This model divides the body into a central compartment (representing plasma and highly perfused tissues) and two peripheral compartments (representing tissues with slower distribution). allucent.comturkupetcentre.net In contrast, following oral (gastric) administration, the pharmacokinetics of PPD are better described by a two-compartment model . nih.govfrontiersin.org The more complex three-compartment model for intravenous administration suggests that the absorption, distribution, and elimination processes are more intricate compared to the oral route. frontiersin.org
Linear Pharmacokinetics and First-Order Elimination
This compound (PPD) exhibits linear pharmacokinetics within the tested dosage ranges. nih.govnih.govresearchgate.net This means that pharmacokinetic parameters such as the area under the curve (AUC) and maximum concentration (Cmax) increase proportionally with the administered dose. nih.gov This linearity indicates that the elimination process follows first-order kinetics , where a constant fraction of the drug is eliminated per unit of time. unil.chderangedphysiology.com The elimination rate is directly proportional to the drug's concentration in the body. unil.chderangedphysiology.com
Interspecies Differences in Pharmacokinetics (e.g., Rats vs. Dogs)
Significant interspecies differences in the pharmacokinetics of this compound (PPD) have been observed between rats and dogs. nih.govnih.govresearchgate.net While individual variations within the same species are minimal, key pharmacokinetic parameters such as the area under the curve (AUC), volume of distribution (Vd), and half-life (t1/2) show notable differences between the two species. nih.gov For instance, a preclinical study reported that the absolute bioavailability of PPD after oral administration was 31.0% in rats and 9.6% in dogs. researchgate.net Despite these differences, the pharmacokinetic profiles in both species were successfully modeled using two-compartment (oral) and three-compartment (intravenous) models. nih.govfrontiersin.org
Impact of Formulation on Pharmacokinetics (e.g., Nanosuspensions, Lipid Cubic Nanoparticles)
The formulation of this compound (PPD) has a profound impact on its pharmacokinetic properties, particularly its oral bioavailability, which is inherently low due to poor water solubility and extensive first-pass metabolism. ebi.ac.uknih.gov Various nano-formulation strategies have been developed to overcome these limitations.
Nanosuspensions: PPD nanosuspensions, prepared using techniques like precipitation-combined ultrasonication, have demonstrated a significant improvement in oral bioavailability. tandfonline.comtandfonline.com These formulations increase the drug's dissolution rate and saturation solubility. One study showed that PPD nanosuspensions increased the oral bioavailability by 2.48 times, achieving an absolute bioavailability of approximately 66%. tandfonline.com Another study reported that the maximum plasma concentration (Cmax) and area under the curve (AUC) of PPD nanosuspensions were about 2.8-fold and 1.62-fold higher, respectively, compared to a PPD solution. tandfonline.com
Lipid Cubic Nanoparticles (Cubosomes): Lipid cubic nanoparticles, or cubosomes, have also been shown to enhance the oral absorption of PPD. ebi.ac.uknih.gov These nanoparticles can increase the permeability of PPD across intestinal cells. ebi.ac.uk The relative bioavailability of PPD formulated in cubosomes was found to be 166% of that of the raw PPD material. ebi.ac.uk Furthermore, incorporating piperine, a known bioavailability enhancer, into the PPD-cubosome formulation further increased the relative bioavailability to 248%. researchgate.net This enhancement is attributed to both increased absorption and inhibition of PPD metabolism. nih.govresearchgate.net
Below is a data table summarizing the pharmacokinetic parameters of different PPD formulations.
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Raw PPD | - | - | 100 | ebi.ac.ukresearchgate.net |
| PPD Nanosuspension | ~2.8x higher than solution | ~1.62x higher than solution | 248 | tandfonline.comtandfonline.com |
| PPD Cubosome | - | - | 166 | ebi.ac.uk |
| PPD Cubosome with Piperine | - | - | 248 | researchgate.net |
Advanced Analytical Methodologies in Protopanaxadiol Research
Chromatographic Techniques
Chromatography is a cornerstone of PPD research, enabling the separation of PPD and its metabolites from other compounds. Various iterations of liquid chromatography are frequently utilized, often coupled with mass spectrometry for enhanced detection and identification.
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of PPD and its parent ginsenosides (B1230088). researchgate.netmdpi.com Coupled with an ultraviolet (UV) detector, HPLC allows for the quantitative analysis of these compounds. For instance, a method was developed for the simultaneous determination of 11 triterpene saponins (B1172615), including those with a protopanaxadiol (B1677965) aglycone, using a gradient of acetonitrile (B52724) and potassium phosphate (B84403) buffer with UV detection at 196 nm. researcher.lifenih.gov This method successfully separated over 18 ginsenosides within 60 minutes. researcher.lifenih.gov The purity of PPD can also be determined using HPLC with a photodiode array detector. mdpi.com In one study, the separation was achieved on a C8 column with a gradient elution of water and acetonitrile, and detection was set at 202 nm. mdpi.com Another HPLC method utilized a C18 column with a methanol-ammonium formate (B1220265) mobile phase for the separation of PPD. researchgate.net
The table below summarizes the parameters of a developed HPLC method for the simultaneous determination of various ginsenosides.
| Parameter | Value |
| Analytes | 11 triterpene saponins (including this compound type) |
| Mobile Phase | Acetonitrile and 10 mM K-phosphate buffer (pH 5.80) |
| Detection | UV at 196 nm |
| Run Time | 60 minutes |
| Detection Limits | 0.1 µg - 3 µg (depending on the ginsenoside) |
| Intra-day Precision | < 2.1% |
| Inter-day Precision | < 3.3% |
| Recovery Rates | 96.4-102.7% |
| This table illustrates the validation parameters of an HPLC-UV method for ginsenoside analysis. researcher.lifenih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of PPD in various biological samples. frontiersin.orgtandfonline.com This technique is frequently employed in pharmacokinetic studies. researchgate.netcapes.gov.brresearchgate.netresearchgate.net For instance, a rapid and sensitive HPLC-MS/MS method was developed for the quantification of 20(S)-protopanaxadiol in human plasma, with a lower limit of quantification (LLOQ) of 0.512 ng/mL. researchgate.net Another LC-MS/MS method for determining PPD in human plasma achieved an even lower LLOQ of 0.05 ng/mL. researchgate.net In a study investigating the pharmacokinetics of ginsenoside compound K and its metabolite PPD, an LC-MS/MS method was established with an LLOQ of 1.00 ng/mL for compound K and 0.15 ng/mL for PPD. researchgate.net The use of multiple reaction monitoring (MRM) in positive ion mode enhances the selectivity of detection. researchgate.netresearchgate.net
The following table presents a summary of a validated LC-MS/MS method for PPD quantification.
| Parameter | Value |
| Analyte | 20(S)-Protopanaxadiol (PPD) |
| Internal Standard | Panaxadiol (PD) |
| Extraction | Liquid-liquid extraction |
| Chromatographic Column | HyPURIYTY C18 |
| Mobile Phase | Methanol–5 mM ammonium (B1175870) formate (90:10, v/v) |
| Detection | ESI in positive ion mode with MRM |
| Linear Range | 0.512–100 ng/mL |
| LLOQ | 0.512 ng/mL |
| Extraction Recovery | > 78.2% |
| Intra- and Inter-day Precision | < 10% |
| This table outlines the key parameters of a validated HPLC-MS/MS method for determining PPD in human plasma. researchgate.net |
Ultra-High Performance Liquid Chromatography (UPLC)
Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, shorter analysis times, and increased sensitivity. researchgate.netwaters.com A UPLC method was developed for the simultaneous determination of 20 ginsenosides, including PPD, in various ginseng products. spkx.net.cn This method utilized a C18 column and a photodiode array detector, achieving good separation within 31 minutes. spkx.net.cn Another study used a solid-phase extraction-UPLC (SPE-UPLC) method for the determination of five this compound ginsenosides in ginseng, demonstrating the high throughput and rapidity of the technique. researchgate.net The use of UPLC has been shown to be almost five times faster than HPLC in the analysis of PPD metabolites, resulting in a 1.6-fold increase in identified metabolites. waters.com
Below is a table summarizing the validation of a UPLC method for ginsenoside analysis.
| Parameter | Value |
| Analytes | 20 ginsenosides (including PPD) |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Detector | Photodiode array (PDA) |
| Mobile Phase | Acetonitrile and water (gradient elution) |
| Run Time | 31 minutes |
| Linearity (R2) | > 0.998 |
| Intra-day RSD | ≤ 4.65% |
| Inter-day RSD | ≤ 4.88% |
| Recovery Rate | 85.71% - 108.50% |
| LOD | 0.81-3.10 µg/mL |
| LOQ | 2.88-10.00 µg/mL |
| This table details the validation parameters of a UPLC-PDA method for the simultaneous analysis of 20 ginsenosides. spkx.net.cn |
Hyphenated Techniques (e.g., UPLC-Q-Orbitrap HRMS, UPLC/Q-TOF-MS/MS)
The coupling of UPLC with high-resolution mass spectrometry (HRMS) instruments like Quadrupole-Orbitrap (Q-Orbitrap) and Quadrupole Time-of-Flight (Q-TOF) provides powerful tools for the comprehensive analysis of PPD and its metabolites. researchgate.netmdpi.com UPLC-Q-Orbitrap HRMS has been used to identify and profile ginsenosides, including this compound-type ginsenosides, in various samples. nih.govresearchgate.netoup.com This technique allows for the identification of a large number of compounds in a single run. nih.gov
UPLC/Q-TOF-MS/MS is another robust platform for metabolite identification. westminster.ac.ukx-mol.netnih.govresearchgate.netnih.govnih.govnih.gov In one study, this method was used to identify 29 metabolites of 20(S)-protopanaxadiol in rats. westminster.ac.uk Another study identified a total of 40 metabolites in human plasma and urine using UPLC-Q-TOF-MS/MS. x-mol.netnih.gov The high sensitivity and accurate mass measurement capabilities of Q-TOF-MS/MS are crucial for elucidating the structures of novel metabolites. westminster.ac.ukx-mol.netnih.gov
The following table provides an overview of metabolites identified using UPLC/Q-TOF-MS/MS.
| Matrix | Number of Metabolites Identified | Key Metabolic Pathways | Reference |
| Rat (plasma, urine, feces, bile) | 29 | Monooxygenation, dioxygenation, oxidative dehydrogenation, cysteine conjugation, glucuronidation | westminster.ac.uk |
| Human (plasma, urine) | 40 | Primarily hydroxylation (Phase I hepatic metabolism) | x-mol.netnih.gov |
| Rat (plasma, bile, urine, feces) | 23 | Demethylation, dehydration, dehydrogenation, oxidation, deoxidation, glucuronidation | nih.gov |
| Rat (plasma) | 17 | N/A | nih.gov |
| This table summarizes the findings from various studies that utilized UPLC/Q-TOF-MS/MS for PPD metabolite identification. |
Online HILIC × RP-LTQ-MS
Online two-dimensional liquid chromatography (2D-LC) systems, such as Hydrophilic Interaction Chromatography (HILIC) coupled with Reversed-Phase (RP) chromatography and a Linear Ion Trap Quadrupole (LTQ) mass spectrometer (online HILIC × RP-LTQ-MS), offer enhanced separation power for complex samples. sci-hub.seresearchgate.netacs.org This technique has been successfully applied to the qualitative and quantitative analysis of ginsenosides in Panax notoginseng leaves. sci-hub.seresearchgate.net The combination of HILIC and RP provides high orthogonality, leading to improved resolution and the ability to identify a larger number of compounds. sci-hub.se In one study, an online HILIC × RP-LTQ-MS method was developed to determine 24 ginsenosides and led to the tentative identification of 226 ginsenosides in total, including 93 potentially new ones. sci-hub.se
Spectrometric Techniques
Spectrometric techniques are indispensable for the structural elucidation and quantification of this compound and its related compounds.
Mass spectrometry (MS), often coupled with chromatographic techniques as described above (LC-MS/MS, GC-MS), is a primary tool. In LC-MS/MS, electrospray ionization (ESI) is a common ionization source. researchgate.netresearchgate.net For the analysis of PPD, which lacks easily ionizable centers, atmospheric pressure chemical ionization (APCI) has also been utilized. capes.gov.brebi.ac.ukoup.com One study reported a reliable and sensitive HPLC-APCI-MS method for determining PPD in rat plasma, monitoring the fragment ion at m/z 425. capes.gov.br
Gas chromatography-mass spectrometry (GC-MS) has also been employed to study the urinary excretion of PPD glycosides. researchgate.netnih.gov In this method, the aglycones are released from their glycosides before analysis. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for definitive structure elucidation. In studies identifying PPD metabolites, NMR analysis was used to confirm the exact structures of isolated compounds. x-mol.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, COSY, NOESY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its analogs. A full assignment of the ¹H and ¹³C NMR spectra is crucial for confirming the identity of these compounds. acs.orgnih.gov Techniques such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity and spatial relationships between atoms within the molecule. acs.org
For instance, the complete and unambiguous assignment of the ¹H NMR spectra of 20(S)-protopanaxadiol has been achieved through the analysis of 2D NMR spectra, including COSY, NOESY, HSQC, and HMBC. acs.org This level of detailed spectral analysis is essential for distinguishing between closely related stereoisomers and for characterizing novel derivatives. nih.gov The chemical shifts observed in ¹H and ¹³C NMR spectra provide a unique fingerprint for the molecule, allowing for its identification. In one study, the anomeric proton (H1) of a related compound was identified at 5.16 ppm and 4.95 ppm, indicating two possible conformers, with other ring protons resonating between 3.20 and 4.20 ppm. mdpi.com The corresponding carbon atoms can then be identified using the HSQC spectrum. mdpi.com
Mass Spectrometry (e.g., ESI-MS, MALDI-MSI, QqLIT-MS/MS)
Mass spectrometry (MS) is a cornerstone for the sensitive detection and quantification of this compound in biological samples. researchgate.netresearchgate.net Due to the lack of easily ionizable centers in the PPD molecule, establishing highly sensitive MS methods can be challenging. researchgate.netresearchgate.net However, various MS techniques, often coupled with liquid chromatography (LC-MS), have been successfully developed.
Electrospray ionization (ESI) is a commonly used ion production method for the analysis of PPD. LC-ESI-MS/MS methods have been developed for the determination of PPD in rat plasma, demonstrating good sensitivity and a linear range of 5–2000 ng/mL. Another approach involves using a quadrupole linear ion trap (QqLIT) mass spectrometer, which has been validated for quantifying PPD in rat plasma. ebi.ac.uk
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS) is another powerful technique used for the rapid analysis and structural characterization of PPD metabolites in various biological matrices like plasma, bile, urine, and feces. westminster.ac.uknih.gov This method allows for the identification of numerous metabolites by comparing their retention times, accurate molecular masses, and fragmentation patterns with those of the parent PPD compound. westminster.ac.uk For instance, UPLC/Q-TOF-MS analysis in both positive and negative ion modes has been used to identify and characterize 29 metabolites of PPD in rats after oral administration. westminster.ac.uk
Application in Quantification and Characterization
The advanced analytical methods described above are routinely applied for the quantification of this compound in complex biological samples and for the characterization of its metabolic fate.
Quantification in Complex Biological Matrices (Plasma, Urine, Feces, Bile, Tissue)
The accurate quantification of this compound in diverse biological matrices is essential for pharmacokinetic and metabolic studies. LC-MS/MS is the predominant technique for this purpose due to its high sensitivity and specificity. researchgate.netresearchgate.net Methods have been developed and validated for quantifying PPD in rat plasma, urine, feces, and bile, as well as in various tissues such as adipose tissue, smooth muscle, and skeletal muscle. researchgate.netresearchgate.netwestminster.ac.uk
For example, a sensitive LC-MS/MS method was developed for the detection of 13 ginsenosides, including PPD, in human plasma with a lower limit of quantitation (LLOQ) of 0.5 ng/mL. mdpi.com Another study successfully quantified PPD in rat plasma with a detection limit of 500 pg/mL. These methods typically involve a sample pretreatment step, such as liquid-liquid extraction or protein precipitation, to isolate the analyte from the complex matrix before analysis. researchgate.netresearchgate.netebi.ac.uk
Validation of Bioanalytical Methods (Precision, Accuracy, Sensitivity, LOD, LOQ)
To ensure the reliability of quantitative data, bioanalytical methods must be rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). mdpi.comresearcher.life Validation parameters include specificity, accuracy, precision, linearity, recovery, and matrix effects. mdpi.comresearcher.life
A validated LC-MS/MS method for PPD quantification in human plasma demonstrated a linear range of 0.5–200 ng/mL, with inter- and intra-day accuracy and precision being less than 15%. mdpi.com Another method for determining PPD in rat plasma showed a linear range of 5–2000 ng/mL, with intra- and inter-day precision below 10.0% and accuracy ranging from 86.3% to 114.1%. The lower limit of quantification (LLOQ) is a critical parameter, with values as low as 0.15 ng/mL for 20(S)-PPD in human plasma and urine having been achieved. nih.gov
Table 1: Bioanalytical Method Validation Parameters for this compound Quantification
| Parameter | Acceptance Criteria | Reported Values | Citation |
|---|---|---|---|
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | researchgate.net |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 14.6% | researcher.life |
| Accuracy | 85-115% (80-120% at LLOQ) | 85.3% to 113% | researcher.life |
| LLOQ | Signal-to-noise ratio > 5.0 | 0.5 ng/mL (human plasma) | mdpi.com |
| 0.15 ng/mL (human plasma) | nih.gov | ||
| 2.5 ng/mL (rat plasma) | researchgate.net |
Characterization of Metabolites and Derivatives
Understanding the metabolism of this compound is crucial for elucidating its mechanism of action and potential toxicity. westminster.ac.uk LC-MS/MS and UPLC/Q-TOF-MS are powerful tools for identifying and structurally characterizing PPD metabolites in vivo and in vitro. westminster.ac.uknih.govnih.gov
Studies in rats have identified numerous PPD metabolites in plasma, bile, urine, and feces. westminster.ac.uknih.gov The major metabolic reactions include monooxygenation, dioxygenation, oxidative dehydrogenation, cysteine conjugation, and glucuronidation. westminster.ac.uk In human liver microsomes and hepatocytes, 24 metabolites of PPD were identified, with the primary pathway being the oxidation of the 24,25-double bond to form epoxides, which are then further metabolized. nih.gov The structural elucidation of these metabolites is achieved by detailed analysis of their mass spectral data. nih.gov For instance, after oral administration in rats, 29 metabolites were tentatively identified, with two being unambiguously confirmed by comparison with standards. westminster.ac.uk
Cellular and Molecular Biological Assays
To investigate the biological activities of this compound at the cellular and molecular level, a variety of assays are employed. These assays help to understand its effects on cell viability, proliferation, cell cycle, and apoptosis.
Cell viability and proliferation are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays. cellmolbiol.orgspandidos-publications.com These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. For example, the effect of PPD on the proliferation of various cancer cell lines, such as HCT-116, SW-480, and MCF-7, has been determined using the MTS assay. nih.gov
Flow cytometry is a powerful technique used to analyze the cell cycle distribution and to detect apoptosis. spandidos-publications.comnih.gov By staining cells with propidium (B1200493) iodide (PI), the DNA content can be measured, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). spandidos-publications.com Studies have shown that PPD and its derivatives can arrest cancer cells in the G1 phase of the cell cycle. nih.gov For apoptosis detection, cells are often stained with Annexin V and PI. nih.govmdpi.com Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govmdpi.com
Table 2: Common Cellular and Molecular Assays in this compound Research
| Assay | Purpose | Example Application | Citation |
|---|---|---|---|
| MTT/MTS/CCK-8 Assay | Measures cell viability and proliferation. | Determining the antiproliferative effects of PPD on cancer cell lines. | spandidos-publications.comnih.gov |
| BrdU Incorporation Assay | Measures cell proliferation. | Assessing the effect of PPD on neural stem cell proliferation. | spandidos-publications.com |
| Flow Cytometry (PI Staining) | Analyzes cell cycle distribution. | Investigating PPD-induced cell cycle arrest in cancer cells. | spandidos-publications.comnih.gov |
| Flow Cytometry (Annexin V/PI) | Detects and quantifies apoptosis. | Evaluating the induction of apoptosis in cancer cells by PPD derivatives. | nih.govmdpi.com |
| Western Blot Analysis | Assesses gene expression at the protein level. | Measuring the levels of inflammatory proteins in response to treatment. | researchgate.net |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantifies protein levels (e.g., cytokines). | Measuring cytokine levels to assess anti-inflammatory effects. | researchgate.net |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound (PPD) |
| Oleanolic acid |
| Ginsenoside Rh2 |
| (20S,24S)-epoxydammarane-3,12,25-triol |
| (20S,24R)-epoxydammarane-3,12,25-triol |
| (20S,24S)-epoxydammarane-12,25-diol-3-one |
| (20S,24R)-epoxydammarane-12,25-diol-3-one |
| 26-hydroxyl-20(S)-protopanaxadiol |
| 23, 24-en-25-hydroxyl-20(S)-protopanaxadiol |
| 25-hydroxyl-20(S)-protopanaxadiol |
| 7β-hydroxyl-20(S)-protopanaxatriol |
| 7-oxo-20(S)-protopanaxatriol |
| 20(S)-protopanaxatriol |
| Compound K |
| Cisplatin |
| CTPPPPD |
| Ginsenoside Rg3 |
| Capecitabine |
| Ginsenoside Rb1 |
| Ginsenoside Rb2 |
| Ginsenoside Rc |
| Ginsenoside Rd |
| Ginsenoside Re |
| Ginsenoside Rf |
| Ginsenoside Rg1 |
| Ginsenoside F1 |
Flow Cytometric Analysis (e.g., Cell Cycle, Apoptosis)
Flow cytometry is a cornerstone technique in PPD research, enabling the high-throughput analysis of individual cells to determine their position in the cell cycle and to quantify apoptosis.
Studies have consistently demonstrated that PPD and its glycoside derivatives can induce cell cycle arrest and apoptosis in various cell lines. For instance, in human endometrial cancer (HEC-1A) cells, 20(S)-PPD was shown to induce a dose-dependent increase in the sub-G1 cell population, which is indicative of apoptotic cells. nih.gov At concentrations of 2.5 μM and 5.0 μM, the sub-G1 population increased to 12.2% and 31.8%, respectively, from a baseline of 1.7% in control cells. nih.gov This was accompanied by a G1 phase arrest. nih.gov Similarly, in HCT-116 colon cancer cells, PPD was found to increase G1 phase arrest. mdpi.com
In MCF-7 breast cancer cells, 20(S)-PPD treatment led to a significant G0/G1 phase arrest. mdpi.com The induction of apoptosis by PPD is often confirmed using Annexin V/PI staining followed by flow cytometric analysis. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Research on HEC-1A cells showed that 20(S)-PPD treatment resulted in a concentration-dependent increase in both early and late apoptotic cell populations. nih.gov In another study, PPD, in combination with 5-FU, significantly increased the number of apoptotic HCT-116 cells. mdpi.com Furthermore, in adult retinal pigment epithelial (ARPE-19) cells, PPD was shown to protect against chloroquine-induced apoptosis, a finding quantified through flow cytometry. researchgate.netplos.org
The table below summarizes key findings from flow cytometric analyses in PPD research.
| Cell Line | Compound | Concentration(s) | Key Findings |
| HEC-1A | 20(S)-PPD | 1, 2.5, 5 μM | Induces G1 arrest and a dose-dependent increase in the sub-G1 (apoptotic) cell population. nih.gov |
| MCF-7 | 20(S)-PPD | 15, 30, 60 μM | Causes G0/G1 phase arrest. mdpi.com |
| HCT-116 | PPD | 10, 20 μM | Increases G1 phase arrest and the proportion of apoptotic cells, especially at 20 µM. mdpi.com |
| ARPE-19 | PPD | 2 μM | Protects against chloroquine-induced apoptosis. researchgate.netplos.org |
| Bone Marrow Cells (mice) | PDS | Not specified | Restored normal cell cycle and inhibited the increased apoptosis rate caused by cyclophosphamide (B585). frontiersin.org |
Immunoblotting and Western Blotting
Immunoblotting, commonly known as Western blotting, is an indispensable tool for investigating the effects of PPD on specific protein expression levels, providing mechanistic insights into its observed cellular effects. This technique allows researchers to detect and quantify proteins involved in apoptosis, cell cycle regulation, and other signaling pathways.
In the context of apoptosis, Western blot analyses have revealed that PPD modulates the expression of key regulatory proteins. For example, treatment of acute myeloid leukemia (AML) cells with 20(S)-PPD led to the downregulation of the anti-apoptotic proteins MCL-1 and Bcl-xL. frontiersin.org In HEC-1A cells, 20(S)-PPD treatment enhanced the expression of cleaved PARP and activated caspase-9, both markers of apoptosis. nih.gov Similarly, in MCF-7 cells, 20(S)-PPD was found to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. mdpi.com
Regarding cell cycle regulation, studies have shown that 20(S)-PPD affects the levels of proteins that control cell cycle progression. In MCF-7 cells, it was observed to upregulate the expression of the cell cycle inhibitor p27kip1 while downregulating the proto-oncogene c-myc, as well as CDK4 and cyclin D1, which promote cell cycle progression. mdpi.com
Furthermore, Western blotting has been crucial in identifying the signaling pathways targeted by PPD. In MCF-7 cells, 20(S)-PPD was shown to inhibit the PI3K/AKT/mTOR signaling pathway. mdpi.com In human non-small cell lung cancer (NSCLC) cells, PPD treatment was found to decrease the expression of SIRT1, a protein involved in epithelial-mesenchymal transition (EMT), and reversed the angiotensin II-induced decrease in E-cadherin and increase in vimentin (B1176767). frontiersin.org Research in neural stem cells demonstrated that PPD treatment increased the expression of the autophagy marker LC3II. spandidos-publications.com
The following table presents a selection of proteins whose expression is altered by PPD treatment, as determined by Western blotting.
| Cell Line | Compound | Protein | Effect | Pathway |
| AML cells (MOLM-13, THP-1) | 20(S)-PPD | MCL-1, Bcl-xL | Downregulation | Apoptosis |
| HEC-1A | 20(S)-PPD | Cleaved PARP, Caspase-9 | Upregulation | Apoptosis |
| MCF-7 | 20(S)-PPD | Bax | Upregulation | Apoptosis |
| MCF-7 | 20(S)-PPD | Bcl-2 | Downregulation | Apoptosis |
| MCF-7 | 20(S)-PPD | p27kip1 | Upregulation | Cell Cycle |
| MCF-7 | 20(S)-PPD | c-myc, CDK4, Cyclin D1 | Downregulation | Cell Cycle |
| MCF-7 | 20(S)-PPD | p-mTOR | Downregulation | PI3K/AKT/mTOR Pathway |
| A549 (NSCLC) | PPD | SIRT1, Vimentin | Downregulation | Epithelial-Mesenchymal Transition |
| A549 (NSCLC) | PPD | E-cadherin | Upregulation | Epithelial-Mesenchymal Transition |
| Neural Stem Cells | PPD | LC3II | Upregulation | Autophagy |
Quantitative PCR for Gene Expression
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR (RT-qPCR), is a powerful technique used to measure the expression levels of specific genes. In PPD research, qPCR is employed to understand how the compound affects cellular functions at the transcriptional level and to investigate the biosynthesis of ginsenosides.
Studies have utilized qPCR to analyze the expression of genes involved in the ginsenoside biosynthesis pathway. For example, in Panax notoginseng, the expression of genes encoding cytochrome P450 enzymes, which are critical for producing PPD and protopanaxatriol (B1242838) (PPT) aglycones, has been quantified. nih.govmdpi.com RT-qPCR analysis showed that the CYP716A53v2 gene, a this compound 6-hydroxylase, was predominantly expressed in the below-ground tissues. nih.govmdpi.com Overexpression of CYP716A53v2 in transgenic ginseng roots led to increased transcription of this gene and higher levels of PPT-group ginsenosides, while RNA interference (RNAi) resulted in reduced transcription and lower levels of these ginsenosides. nih.gov Conversely, the silencing of CYP716A53v2 led to an accumulation of PPD-group ginsenosides. nih.gov
In cancer research, qPCR has been used to determine how PPD alters the transcription of genes involved in metastasis and cell survival. In A549 non-small cell lung cancer cells, PPD was found to inhibit the angiotensin II-induced increase in the mRNA levels of Snail, Slug, and ZEB1, which are key transcription factors in the epithelial-mesenchymal transition (EMT). frontiersin.org In acute myeloid leukemia (AML) cells, qPCR was used to assess the transcript levels of anti-apoptotic genes. Treatment with 20(S)-PPD was shown to decrease the mRNA levels of MCL-1 and Bcl-xL, corroborating protein-level data from Western blots. frontiersin.org
The table below highlights key gene expression changes in response to PPD or in the context of its biosynthesis, as measured by qPCR.
| Organism/Cell Line | Compound/Condition | Gene(s) Analyzed | Key Findings |
| Panax notoginseng | Tissue Comparison | CYP716A47, CYP716A53v2 | CYP716A47 expression correlated with PPD-type saponins (Rc, Rb2); CYP716A53v2 expression associated with PPD-type (Rb1, Rd) and PPT-type saponins. nih.govmdpi.com |
| P. ginseng (transgenic) | CYP716A53v2 Overexpression/RNAi | CYP716A53v2 | Overexpression increased gene transcription and PPT-group ginsenosides; RNAi decreased transcription. nih.gov |
| A549 (NSCLC) | PPD | Snail, Slug, ZEB1 | Inhibited Angiotensin II-induced increase in mRNA levels. frontiersin.org |
| AML cells (MOLM-13, THP-1) | 20(S)-PPD | MCL-1, Bcl-xL | Dose-dependent decrease in mRNA transcript levels. frontiersin.org |
| Panax quinquefolius | Transgenic lines | Pq-DS, Pq-D12H | Overexpression of a UDP-glucosyltransferase gene increased the level of PPD group ginsenosides. researchgate.net |
Emerging Research Areas and Future Perspectives
Unexplored Molecular Targets and Pathways
While PPD is known to interact with several signaling pathways, a vast landscape of molecular targets remains uncharted. nih.gov Initial studies have shown that PPD can modulate pathways such as NF-κB, JNK, and MAPK/ERK. nih.gov However, the full extent of its interactions with the human proteome is far from understood. Future research will likely focus on identifying novel, direct binding partners of PPD to elucidate its polypharmacological effects. This includes exploring its potential influence on less-characterized kinases, phosphatases, ion channels, and nuclear receptors. Unbiased, cell-based, pathway-specific analyses have already hinted at PPD's ability to target multiple signaling cascades simultaneously. nih.gov For instance, research has pointed towards the modulation of the SIRT1/PGC-1α signaling pathway as a potential mechanism for its neuroprotective effects. researchgate.net A deeper investigation into these and other unexplored pathways, such as those involved in cellular metabolism, autophagy, and senescence-associated secretory phenotype (SASP), will be crucial for a holistic understanding of PPD's biological activities. researchgate.net
Advanced Synthetic Strategies for Novel Derivatives
The semi-synthesis of novel protopanaxadiol (B1677965) derivatives is a burgeoning field aimed at enhancing its therapeutic properties, such as potency, selectivity, and bioavailability. nih.gov Researchers are actively designing and synthesizing new analogs by modifying the core PPD structure at its reactive sites, primarily the hydroxyl groups at C-3 and C-12. nih.govnih.gov
One promising approach involves the introduction of various functional groups, such as acetyl substitutions and amino acids, to create derivatives with improved anticancer activity. nih.govrsc.org For example, semi-synthesis has yielded derivatives that exhibit more potent antiproliferative effects and apoptosis-inducing capabilities in cancer cells compared to the parent compound. nih.govrsc.org
Another innovative strategy is the application of Proteolysis-Targeting Chimera (PROTAC) technology. This involves linking PPD to a ligand for an E3 ubiquitin ligase, thereby creating a molecule that can specifically target and induce the degradation of a protein of interest. nih.gov This approach holds significant potential for developing highly selective and potent therapeutic agents.
Furthermore, modifications are being explored to create derivatives with enhanced properties for specific applications. For instance, the synthesis of ocotillol-type derivatives from 20(S)-protopanaxadiol has been investigated for novel antibacterial agents. mdpi.com These advanced synthetic strategies are crucial for generating a library of PPD-based compounds with diverse and optimized pharmacological profiles.
Table of Synthesized this compound Derivatives and their Potential Applications
| Derivative Type | Modification Strategy | Potential Application |
| Acetylated Derivatives | Acetyl substitutions at various positions | Enhanced anticancer activity |
| Amino Acid Conjugates | Attachment of amino acids to the PPD core | Improved antiproliferative and apoptotic effects |
| PROTACs | Linking PPD to a pomalidomide (B1683931) through alkyl chains | Targeted protein degradation for cancer therapy |
| Ocotillol-type Derivatives | Modification of the side chain to form C-24 epimers | Development of novel antibacterial agents |
| 25-hydroxythis compound Derivatives | Introduction of a hydroxyl group at C-25 and further modification | Potent anti-tumor agents |
Optimization of Biotransformation and Microbial Production Systems
The low abundance of PPD in natural sources necessitates the development of efficient and sustainable production methods. biorxiv.org Metabolic engineering of microbial hosts, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, has emerged as a promising alternative to chemical synthesis and plant extraction. tandfonline.comfrontiersin.org
Current research focuses on optimizing these microbial cell factories to enhance PPD titers. acs.org This involves a multi-pronged approach that includes:
Enhancing Precursor Supply: Overexpressing key enzymes in the mevalonate (B85504) (MVA) pathway to increase the availability of precursors like farnesyl pyrophosphate (FPP) and squalene (B77637). nih.gov
Optimizing Enzyme Expression and Activity: Improving the expression and catalytic efficiency of the heterologous enzymes involved in PPD biosynthesis, such as dammarenediol-II synthase and PPD synthase, often through codon optimization and the use of strong promoters. nih.govresearchgate.net
Cofactor Engineering: Balancing the supply of cofactors like NADPH, which is crucial for the activity of cytochrome P450 enzymes involved in the pathway. researchgate.net
Compartmentalization: Engineering cellular compartments, such as the peroxisome, to house parts of the biosynthetic pathway, thereby increasing local concentrations of intermediates and enzymes. koreascience.kr
Fermentation Process Optimization: Fine-tuning fermentation conditions, including medium composition, temperature, and pH, to maximize cell growth and PPD production. biorxiv.orgresearchgate.net
Biotransformation using specific microbial strains or their enzymes is another key area of optimization. This involves converting more abundant ginsenosides (B1230088) into PPD or its valuable glycosylated derivatives like Compound K. nih.govjmb.or.krresearchgate.net Research in this area aims to identify novel microorganisms with highly efficient and specific glycoside-hydrolyzing activities and to optimize the reaction conditions for maximal conversion rates. nih.govjmb.or.kr
Development of Enhanced Delivery Systems for Research Applications
The therapeutic potential of PPD is often hampered by its poor water solubility and low oral bioavailability. tandfonline.comebi.ac.uk To overcome these limitations, researchers are developing advanced drug delivery systems. These systems are not only crucial for potential clinical applications but also for facilitating more accurate and reproducible preclinical research.
Nanotechnology-based delivery systems are at the forefront of this research. biointerfaceresearch.com Various nanoformulations are being explored, including:
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles. PPD nanosuspensions have been shown to significantly increase the apparent solubility and oral bioavailability of the compound. tandfonline.com
Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate hydrophobic drugs like PPD, offering controlled release and improved stability. biointerfaceresearch.com
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles for sustained and targeted delivery of PPD.
Liposomes and Micelles: These self-assembling lipid-based vesicles can also serve as effective carriers for PPD. nih.gov
The development of these enhanced delivery systems aims to improve the pharmacokinetic profile of PPD, allowing for more consistent and effective concentrations to be achieved in target tissues during in vitro and in vivo studies. This, in turn, will lead to a more accurate understanding of its mechanisms of action and therapeutic efficacy. biointerfaceresearch.comresearchgate.net
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding
To gain a comprehensive and unbiased understanding of PPD's biological effects, researchers are increasingly turning to "omics" technologies. humanspecificresearch.orgfrontiersin.org This systems biology approach allows for the simultaneous analysis of thousands of molecules, providing a holistic view of the cellular response to PPD treatment. humanspecificresearch.org
Key omics technologies being integrated into PPD research include:
Metabolomics: This involves the large-scale study of small molecules, or metabolites, within a biological system. Metabolomic analysis can reveal how PPD alters cellular metabolic pathways, providing insights into its mechanism of action. mdpi.commdpi.com For example, it can identify changes in central carbon metabolism or amino acid metabolism in cancer cells treated with PPD derivatives. mdpi.com
Proteomics: This is the large-scale analysis of proteins, including their expression levels, modifications, and interactions. Proteomics can identify the specific proteins and protein networks that are modulated by PPD, helping to pinpoint its direct and indirect molecular targets. mdpi.commdpi.com
Transcriptomics: This involves the analysis of all RNA molecules, or the transcriptome, in a cell. Transcriptomics can reveal how PPD affects gene expression, providing a global picture of the cellular pathways that are activated or inhibited. mdpi.com
Lipidomics: This focuses on the comprehensive analysis of lipids, which can be particularly relevant given the lipophilic nature of PPD and its interactions with cellular membranes. humanspecificresearch.org
By integrating data from these different omics platforms, researchers can construct detailed models of PPD's mechanism of action, identify novel biomarkers of its activity, and generate new hypotheses for further investigation. mdpi.comuninet.edu
Application of Artificial Intelligence and Machine Learning in SAR Prediction
The development of novel PPD derivatives with enhanced activity requires a deep understanding of their structure-activity relationships (SAR). Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. nih.govmdpi.com
By training ML models on datasets of PPD analogs and their corresponding biological activities, it is possible to develop predictive models that can:
Predict the activity of virtual compounds: This allows for the in silico screening of large libraries of potential PPD derivatives, prioritizing the most promising candidates for synthesis and experimental testing. brieflands.comresearchgate.netacs.org
Identify key structural features for activity: ML models can help to elucidate the specific molecular properties of PPD derivatives that are most important for their biological effects.
Guide the design of novel derivatives: The insights gained from SAR models can be used to rationally design new PPD analogs with improved potency and selectivity.
While the application of AI and ML to PPD research is still in its early stages, it holds immense promise for streamlining the drug discovery and development process. iceye.com These computational approaches can significantly reduce the time and resources required to identify lead compounds with optimal therapeutic profiles.
Long-Term Mechanistic Studies in Complex Preclinical Models
To fully understand the therapeutic potential of this compound, it is essential to move beyond simple in vitro assays and conduct long-term mechanistic studies in more complex preclinical models that better mimic human physiology and disease. This includes the use of animal models of chronic diseases, patient-derived xenografts (PDXs) for cancer research, and organoid cultures.
These advanced models will allow for a more comprehensive evaluation of PPD's long-term efficacy, its effects on disease progression, and the underlying molecular mechanisms in a more physiologically relevant context. For example, long-term studies in animal models of neurodegenerative diseases could elucidate the sustained neuroprotective effects of PPD and its impact on cognitive function over time. Similarly, studies using PDX models can provide valuable insights into the efficacy of PPD against specific tumor subtypes and its potential to overcome drug resistance.
In silico docking studies are also being used to complement these preclinical investigations, providing molecular-level insights into how PPD and its derivatives might interact with their targets. nih.gov The combination of these sophisticated preclinical models and computational approaches will be critical for translating the promising in vitro findings on PPD into effective therapeutic strategies for a range of complex human diseases.
Addressing Research Challenges in this compound Bioavailability and Stability
This compound (PPD), a primary active metabolite of various ginsenosides, presents significant potential in therapeutic applications. However, its translation into clinical use is impeded by inherent physicochemical properties that lead to poor bioavailability and stability. The primary hurdles include extremely low aqueous solubility, extensive first-pass metabolism, and sensitivity to environmental factors like heat. nih.govmdpi.commdpi.com Addressing these challenges is a focal point of current pharmaceutical research, with numerous strategies emerging to enhance the delivery and efficacy of this promising compound.
A major limiting factor for the oral absorption of PPD is its poor water solubility, which is reported to be less than 50 ng/mL. mdpi.com This characteristic places PPD in the Biopharmaceutics Classification System (BCS) as a Class II drug, defined by low solubility and high permeability. nih.gov Consequently, its low dissolution rate in the gastrointestinal tract is a critical barrier to achieving therapeutic concentrations in the bloodstream. mdpi.com The oral bioavailability of PPD is correspondingly low, with studies reporting values of approximately 29.39%, which can fluctuate based on the formulation excipients used. nih.govresearchgate.net This is further compounded by significant presystemic metabolism, primarily mediated by cytochrome P450 enzymes in the liver and gastrointestinal tract. nih.gov
Beyond metabolic and solubility issues, the physical stability of PPD is also a concern. Research has indicated that free PPD is sensitive to high temperatures, showing degradation at 40°C and above, which poses challenges for manufacturing and storage. nih.govmdpi.com
To surmount these obstacles, researchers are actively developing advanced formulation strategies designed to improve the solubility, metabolic stability, and physical robustness of this compound.
Enhancing Bioavailability Through Advanced Formulation Technologies
Improving the dissolution and solubility of PPD is the most direct approach to increasing its oral bioavailability. nih.gov A variety of innovative drug delivery systems have been investigated, demonstrating significant success in enhancing the pharmacokinetic profile of PPD. These technologies primarily work by increasing the surface area of the drug, converting it to a more soluble amorphous state, or encapsulating it in lipid-based carriers to facilitate absorption.
Nanotechnology-Based Approaches:
Nanosuspensions and Nanocrystals: Reducing the particle size of a drug to the nanometer range dramatically increases its surface-area-to-volume ratio, which can lead to a higher dissolution rate and saturation solubility. researchgate.net One study successfully fabricated PPD nanocrystals using d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) as a stabilizer, achieving nearly spherical particles with a size of approximately 90.44 nm. researchgate.net Another investigation developed PPD nanosuspensions that increased the absolute oral bioavailability in rats to 66%, the highest reported value to date. tandfonline.com This formulation also prolonged the mean residence time of the drug, suggesting that the nanoparticles adhered to the intestinal villi, extending the absorption window. tandfonline.com
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium like gastrointestinal fluids. mdpi.com This in-situ solubilization protects the drug from degradation and enhances its absorption. mdpi.comjst.go.jp In one study, an optimized PPD-loaded SNEDDS formulation (F9) demonstrated a relative bioavailability of 181% compared to a raw PPD suspension. mdpi.com Another research effort found that their PPD-SNEDDS formulation increased the relative oral bioavailability approximately threefold compared to a standard PPD suspension. jst.go.jp
Lipid and Polymer-Based Formulations:
Phospholipid Complexes (PLC): This technique involves complexing the drug with phospholipids, creating an amphiphilic entity that improves both hydrophilicity and lipophilicity. nih.gov A PPD-phospholipid complex (PPD-PLC) was shown to increase the equilibrium solubility of PPD 6.53-fold in water and 1.53-fold in n-octanol. nih.govmdpi.com When this complex was formulated into a dry suspension (PPD-PLC-SU), it exhibited significantly improved dissolution rates compared to the free drug. nih.gov
Solid Dispersions: Solid dispersions involve dispersing the drug in a solid-state carrier, often a polymer. This can convert the drug from its poorly soluble crystalline form to a more readily dissolved amorphous state. researchgate.netresearchgate.net Studies using carriers like silicon dioxide have shown that solid dispersion technology can improve the dissolution and, consequently, the oral bioavailability of PPD-type ginsenosides from red ginseng extract. mdpi.com
Other Delivery Systems: Various other systems have been explored, including micelles, microspheres, and hydroxyapatite (B223615) assemblies, all showing potential in improving PPD's bioavailability. nih.gov Microemulsion-based hydrogels have also been developed for topical delivery, enhancing skin deposition without increasing systemic absorption. nih.gov
The table below summarizes the impact of various formulation strategies on the oral bioavailability of this compound.
| Formulation Strategy | Key Excipients/Carriers | Particle Size | Relative Bioavailability Enhancement | Reference |
| Nanosuspension | N/A | ~230 nm | 3.48-fold increase in AUC vs. coarse suspension | tandfonline.com |
| Nanocrystals | TPGS (stabilizer) | ~90 nm | 1.81-fold increase in AUC vs. physical mixture | researchgate.net |
| SNEDDS (F9) | Capmul MCM C8 (oil), Cremophor EL (surfactant) | ~135 nm | 181% vs. raw PPD suspension | mdpi.com |
| SNEDDS | Oleic acid (oil), Cremophor EL (surfactant) | ~25 nm | ~3-fold increase vs. PPD-CMC suspension | jst.go.jp |
| Phospholipid Complex | Phospholipids | N/A | Significantly improved dissolution (in vitro) | nih.gov |
| Solid Dispersion | Silicon Dioxide (Aerosol 200) | N/A | Enhanced intestinal permeability (in vitro) | mdpi.com |
AUC: Area Under the Curve; PPD-CMC: this compound-Carboxymethyl Cellulose; SNEDDS: Self-Nanoemulsifying Drug Delivery System; TPGS: d-α-tocopheryl polyethylene glycol 1000 succinate.
Addressing Physicochemical and Metabolic Stability
A significant challenge in PPD research is its inherent instability. Free PPD is sensitive to high temperatures (≥60°C), which can lead to degradation. mdpi.com Furthermore, after oral administration, PPD is subject to extensive first-pass metabolism by cytochrome P450 enzymes and potential efflux by transporters like P-glycoprotein (P-gp), which actively pumps substrates out of cells, reducing absorption. nih.govresearchgate.net
Interestingly, there are conflicting reports regarding P-gp's role. Some research suggests P-gp-mediated efflux is a limiting factor for PPD absorption and that the use of P-gp inhibitors like TPGS can enhance its uptake. researchgate.net Conversely, another study using an in-situ intestinal perfusion model concluded that PPD is not a substrate of P-gp, as the presence of the P-gp inhibitor verapamil (B1683045) did not significantly affect its absorption. jst.go.jp This discrepancy highlights an area requiring further investigation.
Formulation strategies often provide a dual benefit by not only improving solubility but also enhancing stability.
Protection from Degradation: Encapsulating PPD within delivery systems can shield it from harsh environmental conditions. For instance, a dry suspension formulated from a PPD-phospholipid complex (PPD-PLC-SU) remained remarkably stable at high temperatures (60°C), whereas free PPD showed significant degradation under the same conditions. mdpi.com Nanocrystals stabilized with TPGS were found to be stable for at least one month at 4°C, and a microemulsion-based hydrogel formulation was stable for 56 days. researchgate.netnih.gov
Inhibition of Metabolism and Efflux: The inclusion of specific excipients in formulations can directly counteract metabolic and efflux mechanisms. The stabilizer TPGS, used in nanocrystal formulations, is also a known P-gp inhibitor, thus serving a dual role in enhancing bioavailability by improving solubility and blocking efflux. researchgate.net The co-administration of PPD with known metabolism inhibitors, such as piperine, has also been explored as a strategy to increase its systemic exposure. researchgate.net
The table below details the stability improvements achieved through different formulation approaches.
| Formulation | Stability Condition | Observation | Reference |
| PPD-PLC-SU (Dry Suspension) | High Temperature (60°C) for 10 days | Remained remarkably stable | mdpi.com |
| Free PPD | High Temperature (60°C) for 10 days | Showed degradation | mdpi.com |
| PPD Nanocrystals | Storage at 4°C | Stable for at least 1 month | researchgate.net |
| PPD Microemulsion Hydrogel | Storage at various temperatures | Stable for 56 days | nih.gov |
Q & A
Q. How to ensure compliance with ethical guidelines in PPD animal studies?
- Methodological Answer :
- IACUC Approval : Follow ARRIVE 2.0 guidelines for reporting (e.g., randomization, blinding).
- Humane Endpoints : Define criteria for early euthanasia (e.g., tumor volume >10% body weight) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
